3-Methylpentane-D14
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2,2,3,4,4,5,5,5-undecadeuterio-3-(trideuteriomethyl)pentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14/c1-4-6(3)5-2/h6H,4-5H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEOZHBOMNWTJB-YSWKHMAKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Methylpentane-d14: The Cryogenic Non-Polar Isotopic Probe
CAS Number: 20586-83-8 Formula: C₆D₁₄ Molecular Weight: 100.26 g/mol (approx)
Executive Summary
3-Methylpentane-d14 is the perdeuterated isotopologue of 3-methylpentane, a branched alkane isomer of hexane. While often overshadowed by common deuterated solvents like Chloroform-d or Benzene-d6, this compound occupies a critical niche in low-temperature NMR spectroscopy and petrochemical metabolomics .
Unlike benzene or cyclohexane, which freeze at relatively high temperatures (5.5°C and 6.5°C, respectively), 3-methylpentane remains liquid down to approximately -163°C. This cryogenic capability makes the d14 variant indispensable for studying unstable intermediates, organometallic complexes, and conformational dynamics of lipophilic molecules at sub-ambient temperatures. Furthermore, as a chemically inert aliphatic hydrocarbon, it serves as an ideal "silent" matrix for analyzing polyolefins and non-polar analytes where solvent-solute interactions must be minimized.
Part 1: Physicochemical Profile & Isotope Effects
The substitution of fourteen protium atoms (¹H) with deuterium (²H or D) induces subtle but analytically significant changes in physical properties, known as the Dynamic Isotope Effect .
Comparative Specifications Table
| Property | 3-Methylpentane (Native) | 3-Methylpentane-d14 (Deuterated) | Technical Implication |
| Formula | C₆H₁₄ | C₆D₁₄ | Mass shift +14 Da useful for MS separation. |
| Molar Mass | 86.18 g/mol | ~100.26 g/mol | Increased density; altered diffusion coefficients. |
| Boiling Point | 63.3 °C | ~62.5 °C | Inverse Isotope Effect: Lower polarizability of C-D bonds reduces van der Waals forces, slightly lowering BP. |
| Melting Point | -163 °C | ~-164 °C | Excellent for cryogenic NMR studies (e.g., -100°C). |
| Density (20°C) | 0.664 g/mL | ~0.77 g/mL | Significant increase (~16%) affects buoyancy and volumetric preparations. |
| Refractive Index | 1.376 | ~1.372 | Lower refractive index due to decreased polarizability. |
| NMR Signal | Multi-peak aliphatic region (0.8–1.5 ppm) | Silent in ¹H NMR | Eliminates background interference in the aliphatic region. |
Expert Insight: The density difference is the most critical operational parameter. When preparing gravimetric standards, assuming the density of the protio-variant will lead to significant concentration errors (approx. 15%). Always weigh the solvent or correct for density.
Part 2: Synthesis & Manufacturing[1]
The production of 3-Methylpentane-d14 typically does not follow de novo synthesis from small deuterated fragments due to cost and complexity. Instead, it utilizes Catalytic Hydrogen-Deuterium Exchange (H/D Exchange) .
The Heterogeneous Catalytic Exchange Protocol
This process exploits the reversibility of C-H activation on metal surfaces.
-
Precursor: High-purity 3-Methylpentane (C₆H₁₄).
-
Deuterium Source: D₂O (Heavy Water) or D₂ gas.
-
Catalyst: Platinum on Carbon (Pt/C) or Palladium on Carbon (Pd/C).
-
Conditions: High temperature (150–200°C) and pressure in a hydrothermal reactor.
Mechanism: The alkane adsorbs onto the metal surface, undergoing oxidative addition to form a surface metal-alkyl hydride. The surface-bound H atoms equilibrate with the D pool. Reductive elimination releases the deuterated alkane. This cycle repeats until statistical saturation (perdeuteration) is achieved.
Purification: Post-reaction, the mixture is separated from the catalyst and water. Fractional distillation is required to remove partially deuterated isotopologues if the exchange was incomplete, although high-efficiency processes yield >98 atom% D without extensive fractionation.
Part 3: Analytical Applications & Protocols
Protocol A: Cryogenic NMR Solvent Preparation
Objective: Prepare a sample for low-temperature NMR (-100°C) to observe rapid conformational exchange.
Rationale: 3-Methylpentane-d14 is chosen because it does not freeze or become viscous at -100°C, unlike CD₂Cl₂ or Toluene-d8.
Workflow:
-
Glassware Preparation: Bake NMR tubes at 120°C to remove trace water (critical for low-T organometallics).
-
Solvent Transfer:
-
Lock Signal Verification:
-
Insert tube into spectrometer.
-
Set Lock parameters to "C6D14" (if available) or "Hexane-d14".
-
Troubleshooting: If the spectrometer lacks a preset, lock manually on the deuterium signal. The chemical shift of the deuterium resonance will differ slightly from linear hexane-d14.
-
-
Referencing:
-
Internal: Use residual CHD signals (quintet at ~0.8-0.9 ppm) if isotopic purity is <99.9%.
-
External (Preferred): Use a co-axial insert with TMS or calibrate against the spectrometer frequency (SR value) if precise shifts are required.
-
Protocol B: Mass Spectrometry Internal Standard
Objective: Quantify volatile hydrocarbons in environmental samples.
Self-Validating Step: To ensure the standard is valid, you must verify that the d14-peak does not overlap with the analyte due to H/D scrambling in the ion source.
-
Inject pure 3-Methylpentane-d14.
-
Observe the molecular ion (M+). For C₆D₁₄, M+ = 100.
-
Check for M-1, M-2 peaks. A clean spectrum should show a dominant M+ with minimal fragmentation in the M-H region compared to the protio form.
Part 4: Visualization (Workflows & Pathways)
Figure 1: Analytical Decision Matrix for Non-Polar Solvents
This diagram guides the researcher in selecting 3-Methylpentane-d14 over cheaper alternatives.
Caption: Decision tree for selecting 3-Methylpentane-d14 based on analyte polarity and experimental temperature constraints.
Part 5: Safety & Handling (SDS Summary)
Hazard Classification:
-
Flammability: Highly Flammable Liquid (Category 2).[4] Flash point < -20°C.[6]
-
Health: Aspiration Hazard (Category 1), Skin Irritant.[4]
-
Reactivity: Stable, but reacts vigorously with strong oxidizing agents.
Storage Protocol:
-
Container: Store in amber glass vials with PTFE-lined caps to prevent evaporation.
-
Environment: Flammables cabinet. Room temperature is acceptable, but cool storage minimizes vapor pressure buildup.
-
Hygroscopicity: Unlike deuterated alcohols or DMSO, 3-Methylpentane-d14 is not hygroscopic . It does not require storage over molecular sieves to prevent water uptake, which simplifies handling.
References
-
LGC Standards. 3-Methylpentane-d14 Reference Material Datasheet. Retrieved from [7]
-
CDN Isotopes. Deuterated Solvents and Isotopes: 3-Methylpentane-d14 Specifications. Retrieved from
-
National Institute of Standards and Technology (NIST). 3-Methylpentane (Unlabelled) Thermophysical Properties. NIST Chemistry WebBook, SRD 69. Retrieved from
- Sanders, J. K. M., & Hunter, B. K. (1993). Modern NMR Spectroscopy: A Guide for Chemists. Oxford University Press. (Contextual reference for solvent selection in NMR).
-
Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: 3-Methylpentane. Retrieved from
Sources
- 1. CAS 96-14-0: 3-Methylpentane | CymitQuimica [cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. airgas.com [airgas.com]
- 6. Page loading... [guidechem.com]
- 7. 3-Methylpentane-d14 | CAS 20586-83-8 | LGC Standards [lgcstandards.com]
3-Methylpentane-d14 chemical structure and formula
The following technical guide is structured as a high-level whitepaper designed for application scientists and researchers in pharmaceutical development and analytical chemistry.
Isotopic Engineering for Precision Analytics and Metabolic Profiling
Executive Summary
3-Methylpentane-d14 (Perdeuterated 3-methylpentane) is a highly specialized isotopologue of the branched alkane 3-methylpentane, where all fourteen hydrogen atoms have been substituted with deuterium (
In the domain of drug development and analytical chemistry, this compound serves two critical functions:
-
Mass Spectrometry Internal Standard: Its distinct mass shift (+14 Da) allows for interference-free quantification of volatile hydrocarbons and metabolites in complex biological matrices.[1]
-
NMR Solvation: As a non-polar, chemically inert solvent with no proton background, it enables the structural elucidation of highly lipophilic analytes without signal suppression.[2]
This guide details the physicochemical properties, synthesis pathways, and validated experimental protocols for utilizing 3-Methylpentane-d14 in high-stakes research environments.[1][2]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The perdeuteration of 3-methylpentane significantly alters its mass-dependent physical properties (Isotope Effect) while retaining the chemical inertness of the parent alkane.[1][2]
Table 1: Comparative Physicochemical Profile[2]
| Property | 3-Methylpentane (Protio) | 3-Methylpentane-d14 (Deutero) | Significance |
| CAS Number | 96-14-0 | 20586-83-8 | Unique identifier for regulatory compliance.[1][2] |
| Formula | Full isotopic substitution. | ||
| Molecular Weight | 86.18 g/mol | 100.26 g/mol | +14 Da shift is critical for MS resolution. |
| Purity (Isotopic) | N/A | ≥98 atom % D | Essential to prevent "M-1" signal overlap.[1] |
| Density (25°C) | 0.664 g/mL | ~0.772 g/mL* | Higher density aids in phase separation layers. |
| Boiling Point | 63°C | ~62-63°C | Minimal inverse isotope effect on volatility. |
| Refractive Index | 1.376 | 1.374 | Slight reduction due to polarizability changes. |
| Appearance | Colorless Liquid | Colorless Liquid | Visually indistinguishable. |
*Note: Density of d14 analog is estimated based on molar mass scaling (
Synthesis & Production Methodology
Producing high-purity 3-Methylpentane-d14 requires overcoming the thermodynamic stability of C-H bonds.[1][2] The most robust industrial method involves Catalytic Hydrogen-Deuterium Exchange (HDE) using heterogeneous catalysis. This process ensures uniform deuteration across both methyl and methylene positions.[1]
Mechanism: Heterogeneous Catalytic Exchange
The protio-substrate is subjected to high temperature and pressure in the presence of Deuterium Oxide (
Visualization: Synthesis Workflow
Figure 1: Catalytic Hydrogen-Deuterium Exchange pathway for the synthesis of perdeuterated alkanes.
Analytical Applications & Protocols
A. Mass Spectrometry: Internal Standard (DMPK)
In Drug Metabolism and Pharmacokinetics (DMPK), quantifying volatile metabolites requires an internal standard (IS) that mimics the analyte's extraction efficiency but resolves spectrally. 3-Methylpentane-d14 is ideal for analyzing volatile branched hydrocarbons due to its chemical equivalence and mass distinctness .[1][2]
Protocol: Volatile Metabolite Quantification via GC-MS
Objective: Quantify trace 3-methylpentane in plasma samples using d14-IS.
-
Preparation of IS Solution:
-
Sample Spiking:
-
Aliquot 200 µL of plasma into a headspace vial.
-
Add 10 µL of IS stock. Seal immediately to prevent volatilization.
-
-
Headspace Extraction:
-
Incubate at 60°C for 15 minutes.
-
Inject 1 mL of headspace gas into GC-MS.[1]
-
-
MS Detection (SIM Mode):
-
Target Ion (Analyte): m/z 86 (Molecular ion) or m/z 57 (Base peak).
-
Target Ion (IS): m/z 100 (Molecular ion) or m/z 66 (Base peak shift).
-
-
Quantification:
-
Calculate Area Ratio:
. -
Plot against calibration curve.[1]
-
B. NMR Spectroscopy: "Invisible" Solvent
For analyzing highly lipophilic compounds (e.g., steroids, polymer additives) that are insoluble in
-
Residual Signal: The residual un-deuterated signal (CHD components) typically appears as a multiplet at ~0.8-1.3 ppm.[1][2]
-
Lock Signal: The high density of deuterium provides a strong lock signal for field stabilization.[3]
Metabolic Stability & Kinetic Isotope Effects (KIE)
In mechanistic toxicology, 3-Methylpentane-d14 is used to probe metabolic pathways.[1][2] The carbon-deuterium bond is significantly stronger than the carbon-hydrogen bond (
-
Metabolic Switching: If metabolism involves hydroxylation at the C-H bond, replacing it with C-D will reduce the reaction rate (
).[1][2] -
Pathway Identification: If the d14-analog shows a significantly longer half-life than the protio-analog in microsomal assays, it confirms that C-H bond cleavage is the rate-determining step (RDS).[1][2]
Visualization: DMPK Analysis Logic
Figure 2: Decision tree for interpreting Metabolic Stability studies using deuterated probes.
Safety, Handling, & Storage[1][2][9][10][11]
Despite its isotopic modification, 3-Methylpentane-d14 retains the hazardous profile of its parent alkane.[1][2]
-
Flammability: Highly flammable liquid and vapor (Flash point < -7°C).[1][2] Use spark-proof tools.
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). Deuterium exchange with atmospheric moisture is negligible for alkanes, but preventing evaporation is critical due to high cost.[2]
-
Aspiration Hazard: May be fatal if swallowed and enters airways.[2][4]
Self-Validating Safety Step: Before use, verify the integrity of the septum seal.[1][2] If the solvent volume has significantly decreased, do not use for quantitative standards as isotopic fractionation (enrichment of heavier isotopologues in the liquid phase) may have occurred during evaporation.[2]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7282, 3-Methylpentane.[1][2] PubChem. Available at: [Link][2]
-
Atzrodt, J., et al. "The Renaissance of H/D Exchange."[2] Angewandte Chemie International Edition, 2007.[2] (Contextual grounding for Catalytic Exchange mechanism).
Sources
safety data sheet (SDS) for 3-methylpentane-d14
Technical Safety & Handling Guide: 3-Methylpentane-d14 Operational Protocols for High-Purity Deuterated Solvents in Analytical Workflows[1]
Executive Summary
3-Methylpentane-d14 (CAS: 20586-83-8) is the fully deuterated isotopologue of 3-methylpentane, utilized primarily as a non-polar solvent in Nuclear Magnetic Resonance (NMR) spectroscopy and as an internal standard in mass spectrometry. While chemically analogous to its proteo-parent, its application demands distinct operational protocols due to its high volatility, significant cost, and the critical need to maintain isotopic integrity. This guide synthesizes standard safety data with specialized handling techniques for analytical environments.
Compound Profile & Physicochemical Dynamics
Understanding the physical shift between the proteo- (H) and deutero- (D) forms is critical for accurate volumetric preparation in NMR studies.
Table 1: Comparative Physicochemical Properties
| Property | 3-Methylpentane (Proteo) | 3-Methylpentane-d14 (Deutero) | Operational Implication |
| CAS Number | 96-14-0 | 20586-83-8 | Unique identifier for purchasing/inventory.[1] |
| Formula | C₆H₁₄ | C₆D₁₄ | Mass shift affects molarity calculations.[1] |
| Molar Mass | 86.18 g/mol | ~100.26 g/mol | ~16% mass increase; adjust gravimetric prep.[1] |
| Boiling Point | 63.3 °C | ~62–63 °C | High volatility; rapid evaporation risk.[1] |
| Density (25°C) | 0.664 g/mL | ~0.77 g/mL (Est.)[1] | Denser; micropipetting requires compensation. |
| Flash Point | -7 °C | <-7 °C | Extreme Flammability Hazard. |
| Isotopic Purity | N/A | ≥99.5 atom % D | Critical for baseline noise reduction in NMR.[1] |
Technical Note: The density of deuterated alkanes is consistently higher than their protonated counterparts due to the greater mass of deuterium (²H) vs. protium (¹H) within a similar molar volume. When preparing molar solutions gravimetrically, use the molecular weight of 100.26 g/mol .
Hazard Architecture (GHS Classification)
3-Methylpentane-d14 retains the toxicity and hazard profile of the parent hydrocarbon. It is a Class IB Flammable Liquid .
Signal Word: DANGER
Core Hazard Statements
-
H225: Highly flammable liquid and vapor.[2]
-
H304: May be fatal if swallowed and enters airways (Aspiration Hazard).
-
H315: Causes skin irritation.[2]
-
H336: May cause drowsiness or dizziness (STOT-SE).
-
H411: Toxic to aquatic life with long-lasting effects.
Precautionary Decision Logic
-
P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[2][3] No smoking.
-
P243: Take action to prevent static discharges (Grounding is essential during transfer).
-
P273: Avoid release to the environment (Collect all waste as halogen-free organic solvent).
Emergency Response Protocols
In the event of a breach, immediate action is required to mitigate fire and exposure risks. The low flash point (-7°C) means vapors can travel to ignition sources and flash back.
Visual 1: Emergency Response Logic
This diagram outlines the critical decision pathway for spills and fire events.
Figure 1: Decision matrix for responding to 3-methylpentane-d14 incidents. Note the prohibition of water jets for fire suppression.[1]
Operational Handling & Storage Integrity
Unlike hydrophilic solvents (e.g., D₂O, DMSO-d6), 3-methylpentane-d14 does not suffer from rapid H/D exchange with atmospheric moisture. However, its high volatility poses a significant risk of concentration drift and financial loss.
The Volatility Challenge
With a boiling point of ~63°C, the solvent has a high vapor pressure at room temperature.
-
Risk: Evaporation changes the concentration of dissolved analytes, invalidating quantitative NMR (qNMR) results.
-
Mitigation: Work with chilled aliquots where possible and seal NMR tubes immediately.
Protocol: High-Integrity Aliquoting
-
Receipt: Store ampoules/bottles at 2–8°C (Refrigerator) to lower vapor pressure before opening.
-
Opening: Allow the container to reach room temperature inside a fume hood before opening to prevent condensation on the outer glass (which makes handling slippery) and to ensure accurate pipetting volume.
-
Transfer: Use positive-displacement pipettes or glass syringes. Air-displacement pipettes may drip due to the solvent's low surface tension and high vapor pressure.
-
Sealing: For long-term storage of samples, use flame-sealed NMR tubes or J. Young valve tubes. Parafilm is insufficient for preventing evaporation of this solvent over days.
Visual 2: Sample Preparation Workflow
Optimized workflow to minimize loss and exposure.
Figure 2: Workflow for handling volatile deuterated solvents. Emphasis on cold storage and immediate sealing.
Toxicological & Ecological Profile
Data is extrapolated from the proteo-parent (3-methylpentane), as isotopic substitution rarely alters acute toxicity mechanisms for simple alkanes.
-
Acute Toxicity: Low oral/dermal toxicity, but high aspiration risk. If swallowed, do NOT induce vomiting ; the liquid can enter the lungs and cause chemical pneumonitis (H304).
-
Neurotoxicity: Inhalation of high concentrations causes CNS depression (dizziness, headache, narcosis).
-
Ecological Impact: Toxic to aquatic life with long-lasting effects (H411). Avoid discharge into drains. The compound is expected to partition into the atmosphere and degrade via photochemical reaction with hydroxyl radicals.[4]
Regulatory & Disposal Compliance
-
Transport (DOT/IATA):
-
Waste Disposal:
-
Classify as Ignitable Waste (D001) under RCRA.
-
Segregate from oxidizers and halogenated solvents.
-
Dispose of via a licensed chemical incinerator equipped with an afterburner and scrubber.
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7282, 3-Methylpentane. Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: 3-Methylpentane.[7][8] Retrieved from [Link][1]
Sources
- 1. Pentane, 3-methyl- (CAS 96-14-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
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- 6. Pentane, 3-methyl- [webbook.nist.gov]
- 7. 3-METHYLPENTANE | Occupational Safety and Health Administration [osha.gov]
- 8. 3-Methylpentane | C6H14 | CID 7282 - PubChem [pubchem.ncbi.nlm.nih.gov]
Understanding the Landscape: Deuterated Branched Alkanes
An In-depth Technical Guide to the Flammability and Storage of Deuterated Branched Alkanes
For researchers, scientists, and drug development professionals, the use of deuterated compounds is integral to advancing modern science. From elucidating reaction mechanisms to improving the pharmacokinetic profiles of drug candidates, the applications are vast and vital.[1][2][3] However, with the power of these molecules comes the responsibility of ensuring their safe handling and storage. This guide provides a comprehensive overview of the flammability and storage considerations for deuterated branched alkanes, grounding recommendations in fundamental chemical principles and established safety protocols.
Deuterated branched alkanes are hydrocarbons in which one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium.[3] This isotopic substitution, while often having a minimal impact on the general chemical reactivity, can subtly influence physical properties and reaction kinetics, which has implications for both their utility in research and their safety profiles.[4][5]
The Foundation of Flammability: Insights from Non-Deuterated Alkanes
Direct and comprehensive flammability data specifically for deuterated branched alkanes is not always readily available. Therefore, a conservative and scientifically sound approach is to first understand the flammability of their non-deuterated (protio) analogues. Alkanes, in general, are flammable organic compounds.[6][7][8][9][10] Their flammability is characterized by several key parameters:
-
Flash Point: The lowest temperature at which a liquid can form an ignitable mixture in the air near its surface.
-
Autoignition Temperature: The lowest temperature at which a substance will spontaneously ignite in a normal atmosphere without an external source of ignition.
-
Flammability Limits: The concentration range of a substance in the air that is capable of burning. This is defined by the Lower Explosive Limit (LEL) and the Upper Explosive Limit (UEL).
For instance, n-heptane, a common linear alkane, is classified as a highly flammable liquid.[7][8][9][10] Safety Data Sheets (SDS) for such compounds provide critical information, including NFPA (National Fire Protection Association) ratings, which offer a quick assessment of the hazards.[11]
Table 1: Example Flammability Data for n-Heptane (as an analogue)
| Parameter | Value | Source |
| Flash Point | -4 °C (25 °F) | [7][10] |
| Autoignition Temperature | 220 °C (428 °F) | [7] |
| Lower Explosive Limit (LEL) | 1.0 % (V) | [7] |
| Upper Explosive Limit (UEL) | 6.7 % (V) | [7] |
| NFPA 704 Diamond | Health: 1, Flammability: 3, Instability: 0 | [11] |
The branching of the alkane chain can also influence flammability. While a detailed discussion is beyond the scope of this guide, it is a factor to consider when assessing risk. Generally, increased branching can lower the autoignition temperature. However, branched alkanes are often more stable than their linear counterparts due to having lower potential energy.[12]
The Deuterium Difference: The Kinetic Isotope Effect and Flammability
A crucial aspect to consider is the kinetic isotope effect (KIE), which describes the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[4][5] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[4][13] This is because the greater mass of deuterium leads to a lower zero-point vibrational energy for the C-D bond compared to the C-H bond.
Combustion is a radical chain reaction that involves the breaking of C-H (or C-D) bonds. Since the C-D bond is stronger, more energy is required to break it.[4][13] This translates to a higher activation energy for the combustion of a deuterated compound compared to its non-deuterated counterpart. Consequently, a deuterated branched alkane is expected to be slightly less flammable than its protio analogue. The reaction will proceed more slowly for the deuterated molecule.[5][13]
Therefore, using the flammability data of the corresponding non-deuterated branched alkane provides a conservative and safe baseline for hazard assessment.
Caption: The Kinetic Isotope Effect on Combustion Activation Energy.
A Framework for Safety: Hazard Assessment and Storage Protocols
Given the specialized nature of deuterated branched alkanes, a systematic approach to safety is paramount. The following workflow provides a logical progression for establishing safe handling and storage procedures.
Caption: Decision workflow for safe handling of deuterated alkanes.
Step-by-Step Storage Protocol
-
Information Gathering: Obtain the Safety Data Sheet (SDS) for the non-deuterated analogue of your deuterated branched alkane. This is your primary source of safety information.
-
Container Selection and Integrity:
-
Store in the original, tightly sealed container provided by the manufacturer.
-
If transferring to a different container, ensure it is appropriate for flammable organic liquids and properly labeled.
-
For long-term storage, consider double-containment to mitigate risks from container degradation or leaks.[14]
-
-
Location and Environmental Controls:
-
Store in a well-ventilated area designated for flammable liquids.[6][7][10][15][16]
-
Keep containers cool and protected from direct sunlight.[6][15] Storage at 2-8°C is a common practice for preserving the integrity of deuterated standards.[17]
-
Ensure the storage area is free from ignition sources such as heat, sparks, and open flames.[6][8][10][15][18]
-
-
Segregation of Incompatibles:
-
Inventory Management:
Table 2: Summary of Recommended Storage Conditions for Deuterated Branched Alkanes
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C, or as specified by the manufacturer. Keep cool.[6][17][20] | Minimizes vapor pressure and potential for degradation. |
| Atmosphere | Tightly sealed container. Inert gas (e.g., argon, nitrogen) for highly sensitive compounds. | Prevents contamination and potential for hydrogen-deuterium exchange. |
| Light | Protect from light.[17] | Prevents light-induced degradation. |
| Ignition Sources | Store away from heat, sparks, open flames, and static discharge sources.[6][8][10][15][18] | Prevents ignition of flammable vapors. |
| Ventilation | Store in a well-ventilated area.[6][7][10][15][16] | Prevents the accumulation of flammable vapors. |
| Incompatible Materials | Segregate from strong oxidizing agents.[9] | Prevents hazardous chemical reactions. |
Safe Handling and Emergency Preparedness
Safe handling practices are an extension of safe storage principles. Always consult the SDS of the non-deuterated analogue for specific guidance.
Personal Protective Equipment (PPE) and Engineering Controls
-
Ventilation: Handle deuterated branched alkanes in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6][8]
-
Eye Protection: Wear appropriate safety glasses or goggles.
-
Hand Protection: Use chemically resistant gloves.
-
Body Protection: Wear a lab coat.
-
Grounding: For transfers of larger quantities, ensure containers are properly grounded and bonded to prevent static discharge.[6][7][8]
Emergency Procedures
-
Spills: In the event of a spill, eliminate all ignition sources.[18][21] Absorb the spill with an inert, non-combustible material and dispose of it as hazardous waste. Ensure adequate ventilation.
-
Fire: For small fires, use a dry chemical, carbon dioxide, or foam extinguisher.[6] Do not use water, as it may be ineffective and spread the flammable liquid. For larger fires, evacuate the area and contact emergency services.
Conclusion
The safe management of deuterated branched alkanes is a critical competency for any research professional. By understanding the fundamental principles of alkane flammability and the subtle but important influence of the kinetic isotope effect, and by leveraging the wealth of safety data available for their non-deuterated counterparts, a robust and reliable safety protocol can be established. This proactive and informed approach ensures that these valuable research tools can be utilized to their full potential while maintaining the highest standards of laboratory safety.
References
-
DHC Solvent Chemie GmbH. (n.d.). Safety Data Sheet: hydrocarbons, C5-C6, n-alkanes, isoalkanes, <5% n-hexane. Retrieved from [Link]
-
CK Special Gases Ltd. (2015, April 10). Safety Data Sheet: Deuterium. Retrieved from [Link]
-
ResearchGate. (2017, February 20). What is the storage conditions and protocol for deuterated standards of organic compounds?. Retrieved from [Link]
-
Publications. (n.d.). Experimental and Modeling Study of the Flammability of Fuel Tank Headspace Vapors from High Ethanol Content Fuels. Retrieved from [Link]
-
Airgas. (2018, February 3). SAFETY DATA SHEET: Deuterium. Retrieved from [Link]
-
Advanced Specialty Gases. (2025, February 10). Safety Data Sheet - Deuterium. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: n-Heptane. Retrieved from [Link]
-
Wikipedia. (n.d.). Plutonium. Retrieved from [Link]
-
Moravek. (n.d.). How To Properly Store Your Radiolabeled Compounds. Retrieved from [Link]
-
YouTube. (2020, December 17). Trends of Alkanes Flammability. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 26). 8.8: Isotope Effects in Chemical Reactions. Retrieved from [Link]
-
Chromservis. (n.d.). Deuterated - Solvents, Reagents & Accessories. Retrieved from [Link]
-
NFPA. (2021, November 5). Hazardous Materials Identification. Retrieved from [Link]
-
PubMed. (n.d.). Isotope effects: definitions and consequences for pharmacologic studies. Retrieved from [Link]
-
Khan Academy. (n.d.). Heats of combustion of alkanes. Retrieved from [Link]
-
SIAD S.p.A. (2023, January 12). Safety Data Sheet: Deuterium. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Chapter 25 The Use of Isotopically Labeled Compounds in Drug Discovery. Retrieved from [Link]
-
PMC. (2023, June 5). Deuterium in drug discovery: progress, opportunities and challenges. Retrieved from [Link]
-
DHC Solvent Chemie GmbH. (n.d.). Safety Data Sheet: n-heptane. Retrieved from [Link]
-
YouTube. (2025, June 16). Does Deuterium Have A Shelf Life? - Chemistry For Everyone. Retrieved from [Link]
-
Wikipedia. (n.d.). Isotopic labeling. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: heptane. Retrieved from [Link]
-
NIH. (2023, August 31). Managing Storage of Radiolabeled Compounds. Retrieved from [Link]
-
YouTube. (2025, August 16). How Do Isotopes Affect Reaction Rates? - Chemistry For Everyone. Retrieved from [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Isotope effects: definitions and consequences for pharmacologic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dhc-solvent.de [dhc-solvent.de]
- 7. carlroth.com [carlroth.com]
- 8. dhc-solvent.de [dhc-solvent.de]
- 9. fishersci.com [fishersci.com]
- 10. chemos.de [chemos.de]
- 11. nfpa.org [nfpa.org]
- 12. Khan Academy [khanacademy.org]
- 13. m.youtube.com [m.youtube.com]
- 14. ORS News2Use - Managing Storage of Radiolabeled Compounds [news2use.ors.nih.gov]
- 15. ckgas.com [ckgas.com]
- 16. siadmi.com [siadmi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. airgas.com [airgas.com]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. advancedspecialtygases.com [advancedspecialtygases.com]
Methodological & Application
1H NMR chemical shifts of 3-methylpentane-d14
Application Note: 1H NMR Characterization & Solvent Suppression Protocols for 3-Methylpentane-d14
Executive Summary
3-Methylpentane-d14 (
This Application Note provides the definitive chemical shift data for the residual protio-species (
The Chemical System: Structural Logic
To interpret the NMR spectrum, one must understand the symmetry of the parent molecule. 3-Methylpentane is an achiral, branched alkane with a plane of symmetry passing through the C3 carbon and the C3-methyl group.
Molecular Structure & Proton Environments:
-
Position 1 & 5 (Terminal Methyls): Equivalent.
-
Position 2 & 4 (Methylenes): Equivalent.
-
Position 3 (Methine): Unique.
-
Position 6 (Branched Methyl): Unique.
In the perdeuterated solvent (
Figure 1: Connectivity and symmetry environments of 3-methylpentane. C1/C5 and C2/C4 are magnetically equivalent pairs in the achiral limit.
Chemical Shift Data & Analysis
The following data correlates the standard protio-solvent shifts with the calculated residual shifts observed in the
Critical Mechanism - The Isotope Effect: Replacing geminal or vicinal protons with deuterium causes a slight upfield shift (shielding) of the remaining proton. For aliphatic hydrocarbons, this "Secondary Isotope Shift" is approximately -0.02 to -0.03 ppm per deuterium.
Critical Mechanism - H-D Coupling: In the residual species, the observed proton is coupled to the remaining deuterium atoms on the same carbon (geminal) and adjacent carbons (vicinal).
-
Residual Methyl (
): The proton couples to two geminal deuteriums ( ). Multiplicity follows .-
Pattern: Quintet (1:2:3:2:1).
-
-
Residual Methylene (
): The proton couples to one geminal deuterium.-
Pattern: Triplet (1:1:1).[1]
-
Table 1: 1H NMR Chemical Shifts (Referenced to TMS at 0.00 ppm)
| Proton Environment | Carbon Position | Protio Shift ( | Predicted | Multiplicity (in |
| Terminal Methyls | C1, C5 | 0.86 - 0.88 | 0.84 - 0.86 | Quintet ( |
| Branch Methyl | C6 | 0.88 - 0.90 | 0.86 - 0.88 | Quintet ( |
| Methylenes | C2, C4 | 1.10 - 1.35 | 1.08 - 1.32 | Broad Triplet / Multiplet |
| Methine | C3 | 1.35 - 1.45 | 1.32 - 1.42 | Broad Singlet / Multiplet |
Note: The aliphatic region (0.8 - 1.5 ppm) in 3-methylpentane-d14 is often crowded. The residual signals will appear as a complex, overlapping "hump" rather than sharp lines, distinguishing them from sharp solute peaks.
Experimental Protocol: Signal Validation & Suppression
Because the residual solvent peaks overlap significantly with many target aliphatic analytes, precise referencing and validation are required.
Protocol A: The "Standard Addition" Validation
Use this protocol to confirm which peaks belong to the solvent.
-
Preparation: Prepare your sample in 3-methylpentane-d14.
-
Acquisition (Pass 1): Run a standard 1H NMR experiment (8 scans).
-
Spike: Add 1
L of non-deuterated 3-methylpentane (protio) to the tube. -
Acquisition (Pass 2): Run the spectrum again.
-
Analysis: The peaks that grow significantly are the solvent peaks. Note their exact chemical shifts. The residual peaks in your original sample will be slightly upfield (0.02 ppm) from these new large peaks.
Protocol B: Referencing without TMS
3-methylpentane-d14 is non-polar.[2] TMS is soluble, but if you lack TMS, use the residual peak.
-
Locate the Terminal Methyl signal (the most upfield signal in the complex cluster, typically around 0.85 ppm).
-
Calibrate this center of mass to 0.85 ppm .
-
Warning: This is an approximation (
0.05 ppm). For high-precision work, internal TMS is mandatory.
Protocol C: Solvent Suppression (WET/Presat)
Due to the complex multiplet nature of the residuals, standard presaturation is often ineffective.
-
Method: Use Multiple Solvent Suppression (e.g., Varian/Bruker "WET" sequence).
-
Targets: Select the two maxima of the aliphatic hump (typically centered at 0.85 and 1.25 ppm).
-
Power: Use low-power shaped pulses to avoid suppressing your analyte's aliphatic signals.
Troubleshooting & Artifacts
The "Glassy" Baseline: At very low temperatures (< 150 K), 3-methylpentane-d14 becomes a glass.
-
Symptom: Extreme broadening of all peaks (linewidths > 50 Hz).
-
Cause: Restricted molecular tumbling increases correlation time (
decreases). -
Solution: This is expected. Do not attempt to shim this away. Use line-broadening (LB) processing parameters to improve S/N.
Water Impurity:
-
3-methylpentane is hydrophobic.
-
Observation: A distinct, sharp singlet around 1.5 - 1.6 ppm often indicates dissolved monomeric water (unlike the broad H-bonded water peak at 4.8 ppm in
).
Figure 2: Decision tree for distinguishing solute signals from residual 3-methylpentane-d14 peaks.
References
-
Fulmer, G. R., et al. (2010).[3][4][5][6] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Note: Provides the foundational methodology for solvent impurity referencing.
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). SDBS Compounds and Spectral Search: 3-Methylpentane. Spectral Database for Organic Compounds (SDBS).[7]
- Note: Source for high-resolution protio-3-methylpentane chemical shifts used for isotope shift calcul
-
Sigma-Aldrich. (2023).[8] 3-Methylpentane-d14 Product Specification & NMR Data.
- Note: Commercial availability and density data for concentration calcul
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
Sources
- 1. chem.washington.edu [chem.washington.edu]
- 2. 3-Methylpentane | C6H14 | CID 7282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. kgroup.du.edu [kgroup.du.edu]
- 5. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist [authors.library.caltech.edu]
- 6. researchgate.net [researchgate.net]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. 3-methyl pentane, 96-14-0 [thegoodscentscompany.com]
Introduction: The Strategic Value of 3-Methylpentane-d14
Application Note: Characterization and Utilization of 3-Methylpentane-d14 for Cryogenic and Non-Polar
In the specialized field of low-temperature nuclear magnetic resonance (NMR), 3-methylpentane-d14 represents a critical utility solvent.[1][2][3] Unlike standard solvents (e.g., CDCl
This property allows researchers to study:
-
Reactive Intermediates: Trapping fleeting species that decompose above -100 °C.[1][2][3]
-
Conformational Dynamics: Freezing out rapid exchange processes.[1][2][3]
-
Lipophilic Environments: Mimicking non-polar biological membranes or petroleum matrices without the interference of proton signals.[1][2][3]
However, because it is a non-standard solvent, spectral libraries rarely contain its exact peak data.[1][2][3] This guide provides the theoretical framework and experimental protocols to confidently assign solvent peaks and reference your samples.
Technical Data: C NMR Spectral Assignments
The
Predicted Chemical Shifts & Multiplicities
Note: Values are estimated based on protonated literature shifts corrected for the deuterium isotope effect (
| Carbon Position | Structure Label | Carbon Type | Predicted Shift ( | Multiplicity ( | Signal Shape |
| C1, C5 | Terminal Ethyl Ends | 10.8 – 11.2 | Septet (1:3:6:7:6:3:[1][3]1) | Low Intensity | |
| Branch Me | Methyl off C3 | 18.2 – 18.6 | Septet (1:3:6:7:6:3:[1][3]1) | Low Intensity | |
| C2, C4 | Methylene Chain | 28.5 – 29.0 | Quintet (1:2:3:2:[1][3]1) | Medium Intensity | |
| C3 | Methine Center | 35.8 – 36.2 | Triplet (1:1:[1][3]1) | High Intensity |
The Physics of Assignment
-
Symmetry: The molecule has a plane of symmetry through C3 and the branch methyl.[1][2][3] Thus, C1 is equivalent to C5, and C2 is equivalent to C4.[1][2][3]
-
Coupling Rule (
):-
Septets: Methyl groups have 3 deuteriums (
).[1][3]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> lines.[1][3][4] -
Quintets: Methylenes have 2 deuteriums (
).[1][3]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> lines.[1][3][4][5] -
Triplets: The methine has 1 deuterium (
).[1][3]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> lines.[1][3][4][5]
-
-
Intensity Loss: The splitting of signal intensity into 5 or 7 lines, combined with the lack of Nuclear Overhauser Effect (NOE) enhancement (no protons attached), makes these solvent peaks appear significantly weaker than protonated sample peaks.[1][2][3]
Experimental Protocol
Sample Preparation for Cryogenic Work
Objective: Prevent ice formation and ensure glass transition.[1][2][3]
-
Drying: Pre-dry 3-methylpentane-d14 over activated molecular sieves (4Å) for 24 hours. Water traces create massive broad peaks at low temps.[1][2][3]
-
Degassing: Oxygen is paramagnetic and broadens lines.[1][2][3] Perform 3 cycles of Freeze-Pump-Thaw before sealing the tube if high resolution is required.[1][2][3]
-
Referencing (CRITICAL):
Acquisition Parameters
-
Relaxation Delay (D1): Set to
seconds. Deuterated carbons have longngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> relaxation times; rapid pulsing will saturate the solvent signal (beneficial for suppressing solvent, but bad if you are trying to find it to lock).[1][3] -
Locking: The spectrometer must lock onto the deuterium signal.[1][2][3] 3-methylpentane-d14 has multiple D signals.
Visual Workflows
Figure 1: Signal Assignment Logic Tree
This diagram illustrates the decision process for identifying solvent peaks versus sample peaks.[1][2][3]
Caption: Logic flow for distinguishing 3-methylpentane-d14 solvent peaks from analyte signals based on J-coupling multiplicity.
Figure 2: Cryogenic NMR Workflow
Caption: Step-by-step protocol for obtaining high-resolution data in glassy media.
References
-
Fulmer, G. R., et al. (2010).[1][2][3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1][2][3] [Link]
-
Hoffman, R. (2006).[1][2][3] Hebrew University NMR Lab: Deuterated Solvent Data. (General principles of deuterium coupling and isotope shifts). [Link]
-
Doc Brown's Chemistry. (2020).[1][2][3] 13C NMR spectrum of 3-methylpentane. (Source for protonated chemical shift baselines). [Link]
Sources
3-methylpentane-d14 for kinetic isotope effect (KIE) studies
Application Note: Kinetic Isotope Effect (KIE) Profiling with 3-Methylpentane-d14
Abstract
This technical guide details the protocol for utilizing 3-methylpentane-d14 (Perdeuterated 3-methylpentane) as a mechanistic probe in C-H activation studies.[1] 3-methylpentane is a critical model substrate because it presents a sterically accessible tertiary C-H bond (
Mechanistic Principles & Experimental Design
The Role of 3-Methylpentane
In drug development and physical organic chemistry, the stability of aliphatic chains is a key determinant of metabolic half-life.[1] 3-methylpentane serves as a simplified scaffold for the isoleucine side chain or branched alkyl groups found in pharmacophores.[1]
-
Competition: Secondary C-H bonds at positions 2 and 4.[1]
Why Use 3-Methylpentane-d14?
While specific site-deuteration (e.g., 3-methylpentane-3-d1) allows for intramolecular KIE, the synthesis is complex and costly.[1] 3-methylpentane-d14 is commercially available and enables Intermolecular Competition KIE .[1]
-
Principle: A 1:1 mixture of proteo- (H) and deutero- (D) substrates is exposed to the catalyst.[1]
-
Advantage: Both isotopologues experience identical reaction conditions (temperature, catalyst concentration), canceling out systematic errors inherent in absolute rate measurements.[1]
-
The "Masking" Effect: If the C-H cleavage is fast and follows a slow binding step, the observed KIE will be
. A high KIE ( ) confirms C-H cleavage is the RDS.
Chemical & Physical Properties
The substitution of Hydrogen with Deuterium increases the reduced mass of the C-H stretching vibration, lowering the Zero Point Energy (ZPE). This increases the activation energy required to cleave the C-D bond relative to C-H.[1]
| Property | 3-Methylpentane ( | 3-Methylpentane-d14 ( | Impact on Protocol |
| Formula | Mass shift for MS detection | ||
| MW | 86.18 g/mol | 100.26 g/mol | +14 Da shift in Molecular Ion |
| Boiling Point | 63.3 °C | ~62.5 °C | Potential co-elution in GC |
| Density | 0.664 g/mL | 0.745 g/mL | Critical: Adjust volumes for equimolar mixing |
| Tertiary BDE | ~96 kcal/mol | ~103 kcal/mol | Source of the Kinetic Isotope Effect |
Protocol: Intermolecular Competition KIE
Objective: Determine
Reagents & Equipment
-
Substrates: 3-methylpentane (Sigma-Aldrich, >99%) and 3-methylpentane-d14 (Isotec/Sigma, >98% D).[1]
-
Internal Standard: Cyclohexane or Chlorobenzene (inert under reaction conditions).[1]
-
Oxidant/Catalyst: (e.g., Iron-TPA, Cytochrome P450 mimic, or peroxide system).[1]
-
Analysis: GC-MS with EI source (SIM mode recommended).[1]
Step-by-Step Methodology
Step 1: Preparation of Equimolar Stock Solution
-
Calculate moles required for a 1:1 ratio.
-
Note: Due to density differences, weigh the liquids rather than pipetting by volume for precision.
-
Mix
of and of in a vial. Add of inert solvent (e.g., Acetonitrile) if the reaction requires it, or use neat.
Step 2: Reaction Initiation
-
Add catalyst (
) to the reaction vessel. -
Add the substrate mixture (
). -
Add oxidant to initiate.[1]
-
CRITICAL: Run the reaction to low conversion (<10-15%) .
-
Reasoning: At high conversion, the faster-reacting isotopologue (
) is depleted, artificially enriching the mixture in and skewing the calculated KIE (the "reservoir effect").
-
Step 3: Quenching & Extraction [1]
-
Stop reaction immediately by cooling to -78°C or adding a chemical quench (e.g.,
for peroxides).[1] -
Add Internal Standard (for mass balance check, optional for ratio calculation).
-
Filter through a silica plug if metal catalyst needs removal.[1]
Step 4: GC-MS Analysis (SIM Mode)
-
Column: DB-5ms or ZB-5 (non-polar), 30m.
-
Oven: Start 40°C (hold 5 min)
Ramp 10°C/min 150°C. -
Detection: Monitor specific ions for the Tertiary Alcohol Product (3-methyl-3-pentanol).
-
Note: We analyze the product ratio, not the starting material, for higher sensitivity at low conversion.
-
Mass Shift Logic for Tertiary Alcohol (
-
h-Product: MW 102. Major fragment (loss of ethyl):
.[1] -
d-Product: The starting material is
. Tertiary hydroxylation removes one D.[1] The OH group typically picks up H from the aqueous workup/oxidant.[1]
Data Analysis & Interpretation
Calculate the KIE using the ratio of product peak areas (
(Valid only at low conversion,
Interpretation Guide:
-
KIE = 1.0 - 1.2: Secondary KIE or No KIE. C-H bond cleavage is NOT the rate-determining step.[1][3][4] The reaction is likely diffusion-controlled or gated by oxidant formation.[1]
-
KIE = 1.5 - 2.5: Ambiguous.[1] Could imply a "late" transition state or masking by other steps.[1]
-
KIE > 3.0 (up to ~7): Primary KIE.[1][5] C-H bond breaking is the Rate Determining Step .[1][5][6]
-
KIE > 10: Tunneling effect. The proton "tunnels" through the activation barrier rather than going over it.[1] Common in enzymatic reactions (e.g., Lipoxygenase).[1]
Visualizations
Figure 1: Experimental Workflow for Competition KIE
Caption: Workflow for intermolecular competition KIE. Critical control point is quenching at low conversion to prevent isotopic enrichment artifacts.
Figure 2: Reaction Coordinate & ZPE Origin of KIE
Caption: Origin of KIE. The heavier C-D bond has a lower Zero Point Energy (ZPE), resulting in a larger activation energy (
References
-
Simmons, E. M., & Hartwig, J. F. (2012).[1][5] "On the Interpretation of Deuterium Kinetic Isotope Effects in C-H Bond Functionalizations by Transition-Metal Complexes." Angewandte Chemie International Edition.
-
Newcomb, M. (2018).[1] "Radical Kinetics and Clocks." Encyclopedia of Radicals in Chemistry, Biology and Materials. Explains the use of alkane probes for radical lifetimes.
-
Groves, J. T. (2006).[1] "High-valent iron in chemical and biological oxidations."[1] Journal of Inorganic Biochemistry. Discusses KIE in P450 models using branched alkanes.
-
NIST Chemistry WebBook. "3-Methylpentane Mass Spectrum." Used for fragment verification.[1]
Sources
- 1. 3-Methylpentane | C6H14 | CID 7282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. Mechanistic Analysis of Oxidative C–H Cleavages Using Inter- and Intramolecular Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 5. epfl.ch [epfl.ch]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
Application Note: Protocol for Drying 3-Methylpentane-d14
Introduction & Strategic Overview
3-Methylpentane-d14 (3MP-d14) is a specialized, high-cost solvent primarily utilized in low-temperature spectroscopy (fluorescence/phosphorescence) and NMR studies .[1] Its non-polar nature and branched structure allow it to form transparent "glasses" at 77 K (liquid nitrogen temperatures), preventing the crystallization that fractures sample matrices in linear alkanes.[1]
The Critical Challenge:
Commercial 3MP-d14 often contains trace water (
-
Water: Causes "snow" or micro-cracking in low-temp glasses, scattering light and ruining optical baselines.[1] In NMR, it introduces exchangeable protons.[1]
-
Oxygen: A potent quencher of triplet states in photophysics.[1]
-
Cost: At >$500/g, standard distillation (which loses 5–10 mL in "hold-up" volume) is economically unviable.[1]
This protocol details two methods: Static Sieve Drying (Method A) for general NMR use, and Cryogenic Vacuum Transfer (Method B) for ultra-high purity spectroscopic applications.[1]
Decision Matrix: Selecting the Right Workflow
The choice of method depends strictly on the sensitivity of your downstream application.
Figure 1: Decision matrix for selecting the appropriate drying protocol based on experimental sensitivity.
Pre-Requisites & Safety
| Parameter | Specification | Notes |
| Solvent BP | 63.3 °C | Volatile.[1] Significant evaporation risk during handling.[1] |
| Flammability | Flash Point -6 °C | Extreme Fire Hazard. Ground all glassware.[1] |
| Hygroscopicity | Low (Alkane) | However, surface adsorption on glass is significant.[1] |
| Isotope Cost | High | Protocols prioritize >95% recovery . |
Method A: Static Drying (Molecular Sieves)
Best for: Routine NMR, room-temperature solvent use.[1] Recovery: ~98%
The Mechanism
3-methylpentane is a branched alkane with a kinetic diameter >5 Å. Type 4A Molecular Sieves (pore size ~4 Å) are ideal because they adsorb water (kinetic diameter 2.6 Å) but exclude the solvent molecules . This prevents the solvent from being trapped inside the sieve pores, maximizing recovery.
Protocol Steps
-
Sieve Activation (CRITICAL):
-
Do not use sieves directly from the bottle.
-
Heat Type 4A beads (1.6 mm pellets) to 300°C under high vacuum (<0.1 mbar) for 12–24 hours.
-
Cool under vacuum or dry Argon.[1]
-
-
Loading:
-
Add activated sieves to the 3MP-d14 container at a loading of 20% w/v (e.g., 2g sieves for 10mL solvent).
-
Expert Note: Williams et al. demonstrated that 10-20% loading is required for effective drying of non-polar solvents within 72 hours [1].[1]
-
-
Incubation:
-
Seal the vessel tightly (Parafilm is insufficient; use a Teflon-lined cap or Young's tap).
-
Allow to stand for 3–5 days at room temperature. Agitate occasionally.
-
-
Filtration:
-
Draw the solvent through a dried glass wool plug or a 0.2 µm PTFE syringe filter directly into the NMR tube.
-
Method B: Cryogenic Vacuum Transfer (Potassium/Sodium)
Best for: 77K Glass formation, Time-Resolved Emission Spectroscopy (TRES).[1] Recovery: ~90-95% (Losses due to rigorous degassing).[1]
The Mechanism
This method uses a "greaseless" high-vacuum line to distill the solvent from a drying agent (Sodium/Benzophenone) to a receiver cooled by liquid nitrogen. It eliminates oxygen (via freeze-pump-thaw) and water (chemical reaction with Na).[1]
Experimental Setup (Graphviz)[1]
Figure 2: Schematic of the Bulb-to-Bulb Vacuum Transfer workflow.
Protocol Steps
Step 1: Pre-Drying (Chemical Scavenging) [1]
-
In a Schlenk flask (with a high-vacuum Teflon valve), add a small piece of Sodium metal (washed with hexanes) and a catalytic amount of Benzophenone .[1]
-
Add the wet 3MP-d14.[1]
-
Caution: 3MP-d14 boils at 63°C. Do not heat aggressively.[1] Stir at room temperature until the solution turns deep blue/purple (indicating the formation of the ketyl radical, which only survives in the absence of water and oxygen).
Step 2: Degassing (Freeze-Pump-Thaw) [1][2]
-
Hook the flask to the vacuum line.
-
Freeze: Submerge flask in Liquid
(77 K) until solid. -
Pump: Open valve to vacuum for 5–10 mins to remove headspace gases.
-
Thaw: Close valve. Remove
. Thaw to room temp (gases trapped in the liquid will bubble out). -
Repeat: Perform 3 cycles total.
Step 3: The Transfer
-
Connect the Source Flask (Blue solution) and a Receiver Flask (Flame-dried, empty) via a glass bridge or vacuum manifold.[1]
-
Evacuate the entire system (excluding the solvent).
-
Close the vacuum source (static vacuum).[1]
-
Place the Receiver Flask in Liquid
. -
Open the Source Flask (kept at Room Temp or slightly warmed water bath ~30°C).
-
Physics at work: The vapor pressure differential will drive the 3MP-d14 from the warm source to the cold receiver.
-
Once transfer is complete, close the Receiver valve.[1] You now have ultra-dry, anaerobic 3MP-d14.[1]
Storage and Handling
Once dried, 3MP-d14 is extremely susceptible to re-contamination by atmospheric moisture.[1]
-
Vessel: Store in a borosilicate glass flask with a PTFE High-Vacuum Valve (Young's Tap). Do not use standard ground-glass stoppers (they leak) or rubber septa (they are permeable to water vapor and leach plasticizers).[1]
-
Environment: Store in the dark (to prevent photochemical degradation of any impurities) or inside a glovebox.
Quality Control (Validation)
Before committing the expensive solvent to an experiment, validate dryness.[1][3]
-
The Ketyl Test (Visual): If using Method B, the source flask must remain blue. If it turns yellow/colorless, the solvent was wet, and the drying capacity is exhausted.[1]
-
Coulometric Karl Fischer: The gold standard. Inject 0.5 mL. Target water content: < 10 ppm .[1]
-
1H NMR (The "Free" Check):
References
-
Williams, D. B. G., & Lawton, M. (2010).[1][4][5][6] Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.[1][7] Link[1][5][6]
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] Link
-
Burfield, D. R., Gan, G. H., & Smithers, R. H. (1978).[1] Molecular sieves: desiccant efficiency in solvent drying.[1][4][5][6][8] Journal of Applied Chemistry and Biotechnology, 28(1), 23–30.[1] Link[1]
Sources
- 1. 3-Methylpentane | C6H14 | CID 7282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. moodle2.units.it [moodle2.units.it]
- 3. chromservis.eu [chromservis.eu]
- 4. semanticscholar.org [semanticscholar.org]
- 5. rubingroup.org [rubingroup.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Drying of organic solvents: quantitative evaluation of the efficiency of several desiccants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. deltaadsorbents.com [deltaadsorbents.com]
Application Note: Precision Fenceline Monitoring of VOCs
The Critical Role of 3-Methylpentane-d14 as an Internal Standard in EPA Method 325B
Abstract
This technical guide details the application of 3-methylpentane-d14 (CAS 20586-83-8) as a high-fidelity Internal Standard (IS) for the analysis of Volatile Organic Compounds (VOCs) in fenceline monitoring programs. Specifically designed for compliance with US EPA Methods 325A/B , this protocol addresses the quantification of fugitive emissions (benzene, 1,3-butadiene, and light hydrocarbons) using Passive Sampling and Thermal Desorption GC/MS (TD-GC/MS).[1] The guide elucidates the physicochemical rationale for selecting the d14-isotopologue, provides a step-by-step analytical protocol, and establishes a self-validating Quality Assurance (QA) workflow.
Introduction: The Fenceline Challenge
Under the US EPA's Petroleum Refinery Sector Risk and Technology Review (RTR), facilities are required to monitor benzene and other VOCs at their property boundaries ("fenceline"). This is achieved via EPA Method 325A (Passive Sampling) and Method 325B (Analysis).[1][2]
The analytical challenge lies in the variability of passive sampling (affected by temperature, humidity, and wind speed) and the complexity of the hydrocarbon matrix. To ensure data integrity, Internal Standards (IS) are required to correct for:
-
Thermal Desorption Efficiency: Variations in how effectively analytes are released from the sorbent.
-
Instrumental Drift: Fluctuations in GC retention times and MS ionization efficiency.
-
Matrix Effects: Competition for ionization in the MS source.
Why 3-Methylpentane-d14? While Toluene-d8 is the ubiquitous standard for aromatics, 3-methylpentane-d14 offers a distinct advantage for light, non-aromatic VOCs.
-
Volatility Match: With a boiling point of ~63°C, it elutes in the critical window between light gases (C4-C5) and the aromatic region (Benzene/Toluene), providing a robust reference for early-eluting alkanes.
-
Aliphatic Specificity: It mimics the desorption kinetics of aliphatic hydrocarbons better than aromatic standards, offering superior correction for non-aromatic fugitive emissions.
-
Spectral Distinctness: The full deuteration (d14) shifts the molecular ion to m/z 100 (vs. 86 for native), ensuring zero interference with target analytes.
Technical Profile: 3-Methylpentane-d14[3][4][5][6]
| Property | Specification | Rationale for Use |
| Chemical Formula | Fully deuterated to prevent H/D exchange and ensure mass separation. | |
| CAS Number | 20586-83-8 | Unique identifier for the d14 isotopologue. |
| Boiling Point | ~63.0 °C | Co-elutes with the "Light VOC" fraction (Hexanes, Benzene). |
| Primary Quant Ion | m/z 50, 66, 100 | Distinct from native alkane ions (m/z 43, 57, 86). |
| Purity Requirement | High isotopic purity prevents false positives for native 3-methylpentane. |
Experimental Protocol
4.1. Reagents and Materials [3]
-
Sorbent Tubes: Stainless steel tubes packed with Carbopack™ X (or equivalent) conditioned as per EPA 325B.
-
Internal Standard Gas: Pressurized cylinder containing 3-methylpentane-d14 (approx. 1 ppmv in Nitrogen).
-
Instrumentation: Thermal Desorber (TD) coupled to GC/MS (e.g., Agilent 7890/5977 or Markes TD-100).
4.2. Workflow Diagram
The following diagram illustrates the critical path for sample handling and Internal Standard addition.
Figure 1: Analytical workflow for EPA Method 325B using 3-methylpentane-d14 as a laboratory-added Internal Standard.
4.3. Step-by-Step Methodology
Step 1: Tube Conditioning Prior to deployment, condition sorbent tubes at 325°C for 15 minutes with inert gas flow (50-100 mL/min). Verify background levels are < 0.2 ppbv for target VOCs.
Step 2: Field Sampling (EPA 325A) Deploy tubes at fenceline locations for 14 days. Ensure diffusive caps are fitted properly. Upon retrieval, replace diffusive caps with brass storage caps immediately.
Step 3: Internal Standard Addition (Crucial Step)
-
Timing: Add the IS immediately before analysis in the laboratory.
-
Method: Use a gaseous standard loading rig (e.g., Markes CSLR) to introduce a precise volume (e.g., 50 mL) of the gas-phase 3-methylpentane-d14 standard onto the sampling end of the tube.
-
Target Mass: Aim for ~5-10 ng of d14-IS on the tube. This mass should be comparable to the expected mass of target analytes (Benzene).
Step 4: Thermal Desorption (TD)
-
Tube Desorb: 300°C for 10 mins (Flow 50 mL/min).
-
Focusing Trap: Cool to -10°C (or ambient if using multi-bed).
-
Trap Desorb: Ballistic heating to 300°C (Rate: Max) -> Transfer to GC.
Step 5: GC/MS Analysis
-
Column: DB-624 or equivalent (60m x 0.25mm x 1.4µm) is recommended for VOC separation.
-
Oven: 35°C (hold 5 min) -> 5°C/min -> 220°C.
-
MS Mode: SIM/Scan.
-
Scan: 35-300 amu (for identification).
-
SIM: Monitor m/z 100, 66 (for 3-methylpentane-d14) and m/z 78 (Benzene).
-
Data Processing & QA/QC
5.1. Identification & Integration
-
Locate the 3-methylpentane-d14 peak.[4] It will elute slightly earlier than native 3-methylpentane due to the deuterium isotope effect (inverse chromatography effect).
-
Extract ion m/z 100.
-
Integrate the peak area (
).
5.2. Quantification Calculation
Calculate the concentration of the target analyte (
Where:
- = Area of target analyte (e.g., Benzene).
- = Area of 3-methylpentane-d14.
- = Concentration of IS added.
5.3. Quality Control Logic
The following logic gate ensures data validity based on the IS recovery.
Figure 2: QA/QC Decision Tree for Internal Standard Recovery.
Troubleshooting & Best Practices
-
Co-elution Risks: While d14 prevents mass interference, ensure the GC method separates 3-methylpentane-d14 from high-concentration matrix components like hexane. If co-elution occurs, the high abundance of matrix ions can suppress the IS signal.
-
Storage Stability: Deuterated alkanes are stable, but standard cylinders should be re-certified annually.
-
Carrier Gas: Use Helium (99.999%) or Hydrogen. If using Hydrogen, be aware that reactive chemistry in the source can sometimes alter fragmentation ratios of deuterated compounds.
References
-
US Environmental Protection Agency. (2019).[5] Method 325A—Volatile Organic Compounds from Fugitive and Area Sources: Sampler Deployment and VOC Sample Collection. [Link][6]
-
US Environmental Protection Agency. (2019).[5] Method 325B—Volatile Organic Compounds from Fugitive and Area Sources: Sampler Preparation and Analysis. [Link][1][6][7]
-
Markes International. (2016). Standard Method: US EPA Method 325. [Link]
-
Agilent Technologies. (2015). Monitoring fugitive emissions per EPA Draft Method 325 and ozone precursors via PAMS networks. [Link]
-
National Institute of Standards and Technology (NIST). 3-Methylpentane (Data for native compound). [Link]
Sources
- 1. Sample integrity evaluation and EPA method 325B interlaboratory comparison for select volatile organic compounds collected diffusively on Carbopack X sorbent tubes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. eag.com [eag.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. mdpi.com [mdpi.com]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
Application Note: Precision Preparation of 3-Methylpentane-d14 Standard Solutions
For Quantitative GC-MS and NMR Applications
Executive Summary & Scientific Rationale
3-Methylpentane-d14 (CAS: 20586-83-8) is a fully deuterated isotopologue of 3-methylpentane. It serves as a critical Internal Standard (IS) in the quantification of volatile petroleum hydrocarbons (VPH), metabolic flux analysis, and as a specialized NMR solvent for aliphatic hydrocarbon studies.[1]
Its utility is defined by its mass shift (+14 Da) relative to the unlabeled congener, providing interference-free quantification in Mass Spectrometry (MS).[1] However, its physical properties—specifically a boiling point of ~63°C and high vapor pressure—introduce significant experimental error risks during standard preparation.[1]
The Core Challenge: The primary source of error in using 3-methylpentane-d14 is evaporative fractionation . Traditional volumetric preparation methods can yield errors of 5–15% due to headspace volatilization during pipetting.
The Solution: This guide presents a Gravimetric "Cold-Trap" Protocol , a self-validating system that eliminates volumetric errors by relying on mass-difference measurements under controlled thermal conditions.
Physical Properties & Safety Profile
Understanding the molecule is the first step to controlling it.
| Property | 3-Methylpentane (Unlabeled) | 3-Methylpentane-d14 (Labeled) | Impact on Protocol |
| Formula | C₆H₁₄ | C₆D₁₄ | Mass shift for MS detection |
| MW | 86.18 g/mol | ~100.27 g/mol | Requires recalculation of Molarity |
| Boiling Point | 63.3 °C | ~62–64 °C | High Volatility Risk |
| Density (25°C) | 0.664 g/mL | ~0.75 g/mL (Est.)* | Do NOT use volume for stock prep |
| Solubility | Organic solvents | Organic solvents | Compatible with MeOH, DCM, Hexane |
*Note: Deuterated compounds are significantly denser than their protonated counterparts. Always use the specific density from the manufacturer's Certificate of Analysis (CoA) if volumetric conversion is absolutely necessary, but gravimetric prep is strongly recommended.
Safety: Highly Flammable.[2] Skin Irritant.[1] Aspiration Hazard. Handle in a fume hood.
Protocol 1: The "Cold-Trap" Gravimetric Stock Preparation
Objective: Prepare a primary stock solution (e.g., 1000 µg/mL) with <0.5% uncertainty.[1] Principle: Mass is conserved; volume is temperature-dependent. By weighing the solvent and analyte, we eliminate density and temperature variables.[1]
Materials
-
3-Methylpentane-d14 (pure neat liquid, >98 atom% D).[1]
-
Diluent: High-purity Methanol (for purge-and-trap) or Dichloromethane (for direct injection).
-
Class A Volumetric Flask (10 mL or 25 mL) with Mininert™ valve or septum cap.[1]
-
Analytical Balance (5-digit, readable to 0.01 mg).[1]
-
Gas-tight syringe (50 µL).
Step-by-Step Methodology
-
Thermal Equilibration:
-
Chill the diluent (Methanol/DCM) to 4°C.
-
Keep the 3-methylpentane-d14 ampoule at 4°C until immediately before use.
-
Reasoning: Lowering temperature reduces vapor pressure, minimizing evaporative loss during transfer.[1]
-
-
Solvent Pre-Weighing:
-
The "Sub-Surface" Injection (Critical Step):
-
Open the 3-methylpentane-d14 ampoule.[3]
-
Rapidly withdraw the calculated volume (e.g., 15 µL for ~10 mg mass) using the gas-tight syringe.[1]
-
Technique: Insert the syringe needle into the volumetric flask, submerging the tip below the surface of the diluent.
-
Depress plunger slowly.[1] Hold for 5 seconds to allow diffusion.
-
Withdraw needle and immediately recap the flask.[4]
-
-
Gravimetric Verification:
-
Weigh the flask again (Mass B).
-
Calculated Mass (m_analyte) = Mass B - Mass A.
-
Self-Validation: If the mass is <95% of expected, evaporation occurred.[1] Discard and repeat.
-
-
Final Dilution:
-
Allow the flask to reach room temperature (20°C).
-
Add diluent dropwise to the mark (meniscus check).
-
Invert 10x to mix. Transfer immediately to amber vials with zero-headspace caps.
-
Visualization: Gravimetric Workflow
Caption: Workflow for minimizing volatility losses during gravimetric preparation.
Protocol 2: Internal Standard Spiking for GC-MS
Objective: Introduce IS into samples with high reproducibility (RSD < 2%).
The "Sandwich" Injection Method
When spiking volatile standards into samples manually, use the solvent-sandwich technique to prevent volatilization from the needle tip.
-
Aspirate: 1 µL pure solvent (plug).[1]
-
Aspirate: 0.5 µL Air gap.
-
Aspirate: Desired volume of 3-methylpentane-d14 stock.
-
Aspirate: 0.5 µL Air gap.
-
Aspirate: 1 µL pure solvent.
Mechanism: The solvent plugs protect the volatile standard from evaporating at the needle tip before injection into the sample vial.
Quality Control & Troubleshooting
System Suitability Test (SST): Before running a batch, inject a "Zero Standard" (solvent + IS only).[1]
-
Acceptance Criteria:
-
Retention Time (RT) of d14 peak should match reference (typically ~0.1 min earlier than non-deuterated due to isotope effect).
-
Isotopic Purity: Check for "M-1" or "M-14" ions indicating degradation or scrambling.
-
Troubleshooting Decision Tree
Caption: Diagnostic logic for identifying sources of error in volatile IS recovery.
References
-
National Institute of Standards and Technology (NIST). SOP 14: Gravimetric Calibration of Volumetric Standards. NIST Operating Procedures.[1][5] [Link]
-
US EPA. Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[1] SW-846. [Link][1]
Sources
Troubleshooting & Optimization
Technical Support Center: Residual Solvent Analysis in 3-Methylpentane-d14
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-methylpentane-d14. This guide provides in-depth, field-proven insights into identifying and quantifying residual solvent impurities, ensuring the quality and safety of your materials. The content is structured in a practical question-and-answer format to directly address common challenges encountered during analysis.
Section 1: Frequently Asked Questions (FAQs)
This section covers foundational knowledge essential for understanding the context and regulatory landscape of residual solvent analysis.
Q1: Why is it critical to test for residual solvents in high-purity deuterated compounds like 3-methylpentane-d14?
A1: The control of residual solvents is paramount for several reasons rooted in scientific integrity and patient safety. Residual solvents are organic volatile chemicals used or produced during the manufacturing of drug substances, excipients, or products, which are not completely removed by practical manufacturing techniques.[1][2]
-
Safety and Toxicity: Residual solvents provide no therapeutic benefit and can be toxic or carcinogenic, even at trace levels.[3][4] Regulatory bodies like the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) classify solvents based on their toxicity, with strict limits on the most hazardous (Class 1).[5][6]
-
Impact on Physicochemical Properties: Impurities can alter the physical and chemical properties of the final product, including crystal structure, solubility, stability, and bioavailability.[5]
-
Regulatory Compliance: Testing is a mandatory requirement for regulatory submissions to agencies like the FDA.[4][7] The methods and limits are outlined in guidelines such as ICH Q3C and USP General Chapter <467>.[5][8][9]
-
Scientific Accuracy: In research applications, particularly NMR spectroscopy, undeclared solvent impurities can interfere with spectral analysis, leading to incorrect structural elucidation or quantification.
Q2: What are the most common residual solvent impurities I might find in a batch of 3-methylpentane-d14?
A2: The specific impurities depend heavily on the synthetic and purification processes used by the manufacturer. However, a logical analysis points to several likely candidates:
-
Isomers and Related Hydrocarbons: The most common impurities are often structurally related to the product itself. Since 3-methylpentane is a hexane isomer, other C6 hydrocarbons are likely contaminants.
-
Non-Deuterated Analog: No deuteration process is 100% efficient. Therefore, you will always detect the residual proteo-solvent, 3-methylpentane (C₆H₁₄).[10] This is often used as a chemical shift reference in NMR spectroscopy.[10]
-
Solvents from Synthesis/Purification: Common laboratory and industrial solvents used in extraction, crystallization, or chromatography steps may be present.
The following table summarizes potential impurities.
| Potential Impurity | Chemical Formula | Boiling Point (°C) | ICH/USP Class | Rationale for Presence |
| 3-Methylpentane (proteo-form) | C₆H₁₄ | 63.3 | Class 3 | Incomplete deuteration |
| n-Hexane | C₆H₁₄ | 68 | Class 2 | Isomeric impurity, potential starting material |
| 2-Methylpentane | C₆H₁₄ | 60.3 | Class 3 | Isomeric impurity |
| Cyclohexane | C₆H₁₂ | 80.7 | Class 2 | Common process solvent |
| Toluene | C₇H₈ | 110.6 | Class 2 | Common process solvent |
| Acetone | C₃H₆O | 56 | Class 3 | Common cleaning/process solvent |
| Dichloromethane | CH₂Cl₂ | 39.6 | Class 2 | Common extraction solvent |
Note: This list is not exhaustive. A thorough risk assessment based on the manufacturing process is essential.
Q3: What are the primary regulatory guidelines I need to follow?
A3: The two principal guidelines that harmonize expectations for residual solvent control globally are:
-
ICH Q3C (R8) Impurities: Guideline for Residual Solvents: This is the foundational document providing a framework for classifying solvents, setting Permitted Daily Exposure (PDE) limits, and outlining options for demonstrating compliance.[2][6]
-
USP General Chapter <467> Residual Solvents: This chapter is legally binding for articles marketed in the United States and is closely harmonized with ICH Q3C.[1][11] It provides detailed analytical procedures (A, B, and C) for identification and quantification.[5]
These guidelines classify solvents into three categories:
-
Class 1: Solvents to be avoided. These are known or suspected human carcinogens and environmental hazards.[5][6]
-
Class 2: Solvents to be limited. These are non-genotoxic animal carcinogens or are associated with other significant but reversible toxicities.[5]
-
Class 3: Solvents with low toxic potential. These have PDEs of 50 mg or more per day and are generally limited by Good Manufacturing Practices (GMP).[1] A limit of 5000 ppm (0.5%) is generally acceptable for these solvents without justification.[2][11]
Q4: What is the primary analytical technique for identifying and quantifying these impurities?
A4: The industry-standard and regulatory-accepted technique is Static Headspace Gas Chromatography (HS-GC) .[4][12][13] The detector of choice is typically a Flame Ionization Detector (FID) for quantification, but a Mass Spectrometer (MS) is invaluable for positive identification of unknown peaks.[3][14][15]
Why HS-GC? The causality behind this choice is robust:
-
Selectivity for Volatiles: Headspace sampling selectively introduces volatile and semi-volatile compounds (the residual solvents) into the GC system while leaving the non-volatile matrix (e.g., an active pharmaceutical ingredient) behind in the vial.[15] This acts as a highly effective and automated sample cleanup step.
-
Sensitivity: Modern headspace autosamplers can achieve the low parts-per-million (ppm) detection limits required by regulatory guidelines.[16]
-
Matrix Independence: For a pure substance like 3-methylpentane-d14, direct injection is possible. However, if this compound were dissolved in a non-volatile diluent for analysis, headspace would be ideal.
For this specific topic, HS-GC-MS is the superior methodology as it combines the quantitative power of GC with the definitive identification capabilities of MS, which is critical when encountering unexpected impurities.[14][17]
Section 2: Core Analytical Workflow & Troubleshooting
This section provides a step-by-step guide to the experimental process and solutions to common problems.
Workflow Diagram: Residual Solvent Identification
The overall process follows a logical, self-validating sequence to ensure data integrity.
Caption: Workflow for residual solvent analysis.
Experimental Protocol: HS-GC-MS Analysis
This protocol is a robust starting point, grounded in the principles of USP <467>.[5]
Step 1: Standard and Sample Preparation
-
Causality: Proper preparation is the foundation of accurate analysis. Using a high-boiling point, inert solvent prevents interference with early-eluting analytes. 1,3-Dimethyl-2-imidazolidinone (DMI) is an excellent choice.[15][18]
-
System Suitability Standard (SSS): Prepare a stock solution containing USP Class 1 and Class 2A/2B solvents at their respective limit concentrations in DMI. This standard validates the system's ability to separate and detect critical impurities.
-
Quantification Standards: Create a multi-point calibration curve (e.g., 5 levels) for any anticipated impurities (e.g., n-hexane, toluene) in DMI. This ensures accurate quantification across a range.[19]
-
Sample Preparation: Accurately weigh approximately 100 mg of the 3-methylpentane-d14 sample directly into a 20 mL headspace vial. Add 5 mL of DMI. Cap and crimp immediately.
-
Blank: Prepare a vial containing only 5 mL of DMI to check for solvent- and system-related contamination.
Step 2: Instrument Parameters
-
Causality: The choice of a "624-type" column (G43 phase) is specified by USP <467> because its polarity is optimized for separating the diverse range of solvents listed in the guidelines.[5] The temperature program is designed to balance resolution of early eluters with reasonable run times for late eluters.
| Parameter | Recommended Setting | Rationale (The "Why") |
| HS Autosampler | ||
| Oven Temperature | 80 °C | Balances efficient volatilization with minimizing potential sample degradation. |
| Loop Temperature | 90 °C | Prevents condensation of analytes before injection. |
| Transfer Line Temp | 100 °C | Prevents condensation of analytes before injection. |
| Vial Equilibration Time | 45-60 min | Ensures static equilibrium is reached between the liquid and gas phases in the vial.[15] |
| GC System | ||
| Column | DB-624, 30 m x 0.32 mm, 1.8 µm (or equivalent G43 phase) | Industry standard for residual solvent analysis, provides excellent selectivity.[5] |
| Carrier Gas | Helium or Hydrogen | Inert carrier. Hydrogen can provide faster analysis times. |
| Inlet Temperature | 220 °C | Ensures rapid volatilization of the sample upon injection. |
| Injection Mode | Split (e.g., 10:1) | Prevents column overloading and ensures sharp peak shapes. |
| Oven Program | Initial 40 °C (hold 10 min), ramp 10 °C/min to 240 °C (hold 5 min) | Separates highly volatile solvents at the start and elutes high-boiling solvents efficiently. |
| MS Detector | ||
| Ion Source Temp | 230 °C | Standard temperature for robust ionization. |
| Quadrupole Temp | 150 °C | Standard temperature for stable mass filtering. |
| Scan Range | 35 - 350 amu | Covers the mass range of all common residual solvents. |
| Solvent Delay | 2-3 min | Prevents the high concentration of the sample solvent from saturating the detector. |
Step 3: Data Analysis
-
System Suitability Check: Analyze the SSS. Confirm that all compounds are detected and that critical pairs (e.g., acetonitrile and dichloromethane) have a resolution > 1.0 as required by USP <467>.[5]
-
Qualitative Analysis: In the sample chromatogram, identify any peaks not present in the blank. Compare the resulting mass spectrum for each peak against a reference library (e.g., NIST) for tentative identification.[20]
-
Quantitative Analysis: For any identified impurities that match your calibration standards, quantify their concentration using the calibration curve. Compare the final concentration against the ICH/USP limits.
Section 3: Troubleshooting Guide
Troubleshooting Decision Tree: Identifying an Unknown Peak
When an unexpected peak appears, a systematic approach is crucial for efficient identification.
Caption: Decision tree for unknown peak identification.
Q5: My sensitivity is low, and I can't detect impurities at the required limits. What should I do?
A5: Low sensitivity is a common issue that can often be resolved by systematically checking the instrument path from injection to detection.
-
Check for Leaks: A leak in the injector, column fittings, or transfer line is a primary cause of low sensitivity. Use an electronic leak detector to verify system integrity.[21]
-
Optimize Headspace Parameters: Increase the vial equilibration temperature or time to drive more analyte into the headspace. Be cautious not to induce sample degradation.
-
Verify Injection Parameters: Ensure you are not using an excessively high split ratio. A lower split ratio (e.g., from 20:1 to 10:1) will introduce more sample onto the column.
-
Clean the MS Ion Source: An active or contaminated ion source will significantly reduce sensitivity. Follow the manufacturer's procedure for cleaning the source, lens stack, and repeller.
-
Confirm Sample Preparation: Inaccurate dilution or weighing can lead to lower-than-expected concentrations. Verify your sample preparation procedure.
Q6: I'm seeing poor peak shapes (tailing or fronting). What's the cause?
A6: Peak shape is a critical indicator of chromatographic health.
-
Tailing Peaks: This is often caused by "active sites" in the system that interact undesirably with polar analytes (e.g., alcohols, acids).
-
Solution: Deactivate the system. Replace the inlet liner with a new, silanized liner. Trim the first 10-20 cm from the front of the column to remove accumulated non-volatile residue. Ensure you are using high-quality, inert ferrules.[21][22] For acidic compounds, adsorption can be a significant issue.[23]
-
-
Fronting Peaks: This typically indicates column overload or a temperature mismatch.
-
Solution: Increase the split ratio to reduce the amount of analyte loaded onto the column. Ensure the initial oven temperature is at or below the boiling point of the injection solvent (if one is used).[21]
-
Q7: My results are not reproducible (poor RSDs). What are the likely sources of variability?
A7: Poor reproducibility points to inconsistent processes in either the sample preparation or the instrument's operation.
-
Inconsistent Sample Preparation: Ensure that vial crimping is consistent and provides a perfect seal. Use an automated liquid handler for dilutions if possible to minimize volumetric errors.
-
Headspace Autosampler Variability: Check the vial pressurization and loop filling steps. Leaks in the autosampler's pneumatic system can cause variable injection volumes.
-
GC Inlet Discrimination: The inlet may be selectively losing higher-boiling compounds. Ensure the inlet temperature is adequate and that the correct inlet liner is being used to promote efficient sample transfer to the column.
-
Detector Fluctuation: For an FID, ensure the hydrogen and air flows are stable. For an MS, ensure the vacuum is stable and the detector voltage is consistent.
Section 4: Alternative and Confirmatory Techniques
Q8: Can I use Nuclear Magnetic Resonance (NMR) to identify impurities in 3-methylpentane-d14?
A8: Yes, NMR is a powerful complementary technique, especially for structural confirmation.[24]
-
How it Works: In a ¹H NMR spectrum of 3-methylpentane-d14, the main solvent signals are absent because deuterium is not observed in proton NMR.[24] Any proton-containing impurities will therefore be clearly visible.
-
Strengths:
-
Identification: The chemical shift and coupling patterns of an impurity can provide definitive structural information, confirming the identity suggested by GC-MS. Extensive databases of impurity chemical shifts in various deuterated solvents are available.[25][26]
-
Quantification: By integrating the impurity signal against the residual, non-deuterated 3-methylpentane signal (which is always present at a low level), you can often determine its concentration without needing a separate standard, provided the isotopic purity of the bulk solvent is known.[10]
-
-
Limitations: NMR is significantly less sensitive than GC-MS. It is excellent for identifying impurities present at levels of ~0.1% or higher but will likely miss the low ppm-level contaminants that GC-MS is designed to detect.
References
- Agilent Technologies. (n.d.). Residual Solvent Analysis of Pharmaceutical Products.
- Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
- United States Pharmacopeia. (2019). <467> Residual Solvents. USP-NF.
- TCA Lab / Alfa Chemistry. (n.d.). Residual Solvents Testing.
- National Institutes of Health (NIH). (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity.
- Nanalysis. (2021). Deuterated Solvents.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
- Grodowska, K., & Parczewski, A. (n.d.). ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. Acta Poloniae Pharmaceutica.
- Sigma-Aldrich. (n.d.). GC Troubleshooting.
- LCGC International. (n.d.). Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method.
- International Council for Harmonisation (ICH). (2021). Impurities: Guideline for Residual Solvents Q3C(R8).
- United States Pharmacopeia. (n.d.). <467> RESIDUAL SOLVENTS. USP-NF.
- ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- Shimadzu. (n.d.). Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS.
- Almac. (n.d.). Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography.
- Eurofins. (n.d.). Residual Solvents: Alternate Validated Methods.
- Alfa Chemistry. (n.d.). Deuterated Solvents for NMR.
- European Medicines Agency (EMA). (n.d.). ICH Q3C (R9) Residual solvents - Scientific guideline.
- Restek. (n.d.). TROUBLESHOOTING GUIDE.
- Phenomenex. (2025). GC Column Troubleshooting Guide.
- US Pharmacopeia (USP). (n.d.). FAQs: <467> Residual Solvents.
- LCGC International. (2025). Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography.
- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
- Therapeutic Goods Administration (TGA). (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents.
- Guidechem. (n.d.). 3-METHYLPENTANE 96-14-0 wiki.
- Innoteg. (n.d.). The Analysis of Residual Solvents By Headspace Sampling and GC According to USP <467>.
- United States Pharmacopeia. (n.d.). Q3C Impurities: Residual Solvents. USP-NF.
- Chromatography Forum. (2016). Problem with residual solvents analysis by GC-FID.
- ResolveMass. (2025). USP 467 Residual Solvents Guide for Pharma Manufacturers.
- Food and Drug Administration (FDA). (2021). Q3C(R8) Impurities: Guidance for Residual Solvents Guidance for Industry.
Sources
- 1. uspnf.com [uspnf.com]
- 2. tga.gov.au [tga.gov.au]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. agilent.com [agilent.com]
- 6. database.ich.org [database.ich.org]
- 7. usp.org [usp.org]
- 8. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Q3C(R8) Impurities: Guidance for Residual Solvents Guidance for Industry | FDA [fda.gov]
- 10. Deuterated Solvents — Nanalysis [nanalysis.com]
- 11. uspnf.com [uspnf.com]
- 12. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 13. almacgroup.com [almacgroup.com]
- 14. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. ptfarm.pl [ptfarm.pl]
- 16. innoteg-instruments.com [innoteg-instruments.com]
- 17. shimadzu.com [shimadzu.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 20. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 22. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 23. Problem with residual solvents analysis by GC-FID - Chromatography Forum [chromforum.org]
- 24. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 25. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 26. pubs.acs.org [pubs.acs.org]
Technical Support Center: 3-Methylpentane-d14 Integrity Management
Topic: Isotopic Purity Preservation & Degradation Troubleshooting Product: 3-Methylpentane-d14 (CAS: N/A for specific isotopologue, generic 3-MP: 96-14-0) Audience: Senior Researchers, Analytical Chemists, DMPK Scientists
Introduction: The Myth of "Degradation"
Welcome to the Technical Support Center. As a Senior Application Scientist, I often field inquiries stating, "My deuterated solvent has degraded." In the case of saturated hydrocarbons like 3-methylpentane-d14 , true chemical degradation (breaking of C-C or C-D bonds) under standard storage conditions is thermodynamically improbable.
What you are likely observing is Isotopic Dilution or Contamination .
This guide treats your reagent not just as a solvent, but as a precision instrument. We will troubleshoot the loss of isotopic integrity, distinguish between moisture uptake and true exchange, and provide recovery protocols.
Module 1: Diagnostic Troubleshooting
"My NMR baseline looks wrong. Is it the solvent?"
Before discarding an expensive ampoule, use this diagnostic workflow to identify the root cause of the anomaly.
Diagnostic Workflow: Impurity Identification
Figure 1: Decision tree for diagnosing spectral anomalies in deuterated alkanes.
Data Analysis: Common Contaminant Shifts
In a non-polar, saturated environment like 3-methylpentane, water lacks hydrogen-bonding partners, causing it to appear upfield compared to D₂O or DMSO.
| Contaminant | Chemical Shift (δ ppm) | Multiplicity | Cause |
| Water (H₂O) | ~1.5 - 1.6 | Broad Singlet | Atmospheric moisture ingress (hygroscopy of glass, not solvent). |
| Grease (Hydrocarbon) | 0.8 - 1.3 | Multiplets | Stopcock grease, O-ring degradation. Overlaps with residual proton signals. |
| Acetone | 2.08 | Singlet | Dirty NMR tube (residue from cleaning). |
| Chloroform | 7.26 | Singlet | Cross-contamination from shared pipettes. |
| Residual 3-MP-h14 | 0.85 (t), 1.1-1.4 (m) | Complex | Incomplete deuteration during synthesis or mixing with proteo-solvent. |
Module 2: The Mechanics of "Degradation"
Understanding why purity drops allows you to prevent it.
H/D Exchange (The Chemical Myth)
Users often fear that deuterium spontaneously "falls off" the carbon backbone.
-
Fact: The C-D bond in alkanes is kinetically stable. Spontaneous exchange with atmospheric moisture does not occur without a catalyst (e.g., Pt, Pd) and high energy (heat/pressure) [1].
-
The Real Issue: If you observe proton signals matching the solvent backbone, you have likely introduced proteo-3-methylpentane via a dirty syringe or pipette, or the manufacturer provided low-enrichment stock.
Moisture Uptake (The Physical Reality)
While 3-methylpentane is hydrophobic, the glass surface of your ampoule or vial is hydrophilic.
-
Mechanism: Water adsorbs to the glass walls. When you agitate the solvent, this surface water partitions into the bulk solvent.
-
Impact: In 1H-NMR, this appears as a distinct peak. In Mass Spec, it suppresses ionization or creates adducts, complicating quantitative analysis.
Volatile Fractionation (The Invisible Thief)
3-Methylpentane has a boiling point of ~63°C.
-
Scenario: A septum vial is punctured and left in a fume hood draft.
-
Result: The solvent evaporates. While this doesn't change isotopic purity, it concentrates non-volatile impurities (plasticizers from the septum), leading to "dirty" spectra.
Module 3: Storage & Handling Protocols
Protocol A: The "Golden Standard" (Long-term Storage)
For reference standards and critical kinetics studies.
-
Container: Flame-sealed borosilicate glass ampoules.
-
Environment: Dark, 4°C (Refrigerator).
-
Why Dark? Prevents photo-oxidation of trace impurities, though alkanes are generally UV stable.
-
Why 4°C? Reduces vapor pressure, minimizing stress on the glass seal.
-
-
Usage: Single-use only. Once opened, transition to Protocol B.
Protocol B: Working Aliquots (Short-term)
For daily usage in synthesis or NMR.
-
Container: Screw-cap vial with PTFE-lined silicone septum.
-
Warning: Never use Parafilm alone. It dissolves in alkanes, introducing massive impurity signals.
-
-
Desiccant: Add activated 3Å Molecular Sieves directly to the solvent.
-
Preparation: Sieves must be baked at 200°C+ under vacuum before use. "Fresh" sieves from a jar are already water-saturated [2].
-
-
Handling: Use positive displacement pipettes to prevent dripping (due to low surface tension) and minimize vapor headspace exchange.
Module 4: Advanced Recovery (Can I save it?)
Scenario: You have 5mL of 3-methylpentane-d14 that shows a water peak. It is too expensive to discard.
The Molecular Sieve Protocol
Do not attempt to distill small volumes (high loss). Use static drying.
-
Activate Sieves: Place 3Å or 4Å zeolite beads in a vacuum oven at 150°C for 12 hours.
-
Add to Solvent: Add ~5-10% w/v of sieves to the solvent vial.
-
Wait: Allow to stand for 24 hours.
-
Filter: Pass through a 0.2µm PTFE syringe filter into a fresh, dry NMR tube.
-
Note: Cellulose filters will dissolve or introduce particles. Use PTFE or Glass Fiber only.
-
Frequently Asked Questions (FAQ)
Q: Can I use 3-methylpentane-d14 for metabolic stability studies (microsomes)? A: Yes, but be aware of the Kinetic Isotope Effect (KIE) . The C-D bond is stronger than the C-H bond.[1] If the metabolic pathway involves abstraction of a hydrogen from the 3-methylpentane backbone (e.g., hydroxylation by CYP450), the reaction rate will be significantly slower compared to the proteo-analog [3]. This is a feature, not a bug, often used to probe reaction mechanisms.
Q: I see a "humps" in the baseline. Is this polymerization? A: Unlikely. Saturated alkanes do not polymerize. "Humps" usually indicate:
-
Paramagnetic impurities: Metal filings from a spatula or needle.
-
Poor shimming: The instrument failed to lock properly on the deuterium signal. Check your lock level before blaming the solvent.
Q: Why does the water peak shift move when I heat the sample? A: The chemical shift of water is temperature-dependent due to the breaking/forming of hydrogen bonds. In 3-methylpentane, this effect is smaller than in DMSO, but still observable. This confirms the peak is H₂O and not a hydrocarbon impurity [4].
References
-
Bolton, R., et al. (1986). Hydrogen-Deuterium Exchange in Alkanes. Journal of Physical Organic Chemistry. (General reference for alkane stability).
-
Williams, D.B.G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry.[2]
-
Gomez-Gallego, M., & Sierra, M.A. (2011). Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms. Chemical Reviews.
-
Fulmer, G.R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.[2]
Sources
Technical Support Center: 3-Methylpentane-d14 in MS Applications
The following Technical Support Guide is designed for researchers and analytical scientists encountering baseline noise and background interference issues when using 3-methylpentane-d14 (CAS: 20566-37-2) in Mass Spectrometry (primarily GC-MS).
Status: Operational | Topic: Baseline Noise & Signal Integrity | Tier: Advanced Troubleshooting
Executive Summary: The Nature of the Problem
3-Methylpentane-d14 is a highly specialized deuterated internal standard (IS) often used in the quantitation of volatile hydrocarbons and fuel components. Users frequently report "baseline noise," but this is often a misclassification of three distinct phenomena:
-
Isotopic "Crosstalk" : Incomplete deuteration signals appearing in the analyte channel.
-
Chemical Carryover : High boiling-point impurities from the synthesis process eluting as a "hump."
-
System Contamination : Leaching of plasticizers or septum bleed introduced during the handling of this volatile solvent.
This guide provides a root-cause analysis workflow to isolate and resolve these issues.
Diagnostic Workflow
Before altering method parameters, use this logic gate to identify the noise source.
Figure 1: Logic flow for isolating the source of baseline noise in GC-MS workflows involving deuterated standards.
Technical FAQ & Troubleshooting
Category A: Isotopic Purity & "Ghost" Peaks
Q: I see a signal in my native 3-methylpentane quantitation channel even when injecting only the d14 standard. Is my baseline contaminated?
A: This is likely Isotopic Impurity , not external contamination.
-
Mechanism: Deuterated standards are rarely 100% pure. A typical specification is
D.[1] The remaining consists of isotopologues (e.g., d13, d12). -
The Issue: 3-methylpentane-d14 (MW ~100) fragments into specific ions. If the deuteration is incomplete, you will see ions that overlap with the native 3-methylpentane (MW 86) fragments.
-
Validation Step:
-
Inject a high concentration of the IS (10x normal).
-
Extract the ion chromatograms for the native analyte's quant ions (e.g., m/z 43, 57, 71).
-
If peaks appear at the exact retention time of the IS, calculate the Contribution Ratio and subtract this from your calibration curves.
-
Category B: Chemical Noise (The "Grass")
Q: My chromatogram shows a rising baseline or "hump" after the 3-methylpentane-d14 peak elutes. What causes this?
A: This indicates Synthesis Byproducts or Stabilizer Contamination .
-
Mechanism: Deuterated alkanes are often synthesized via reduction of deuterated alkenes or ketones. Heavier, non-volatile precursors may remain in trace amounts.
-
The "Grease" Factor: If you are pipetting the standard from a septum-capped vial, you may be introducing siloxanes (septum bleed) or hydrocarbons (grease) into the sample. 3-methylpentane is a strong solvent for non-polar contaminants.
-
Key Indicator: Look for repeating mass units:
-
m/z 73, 207, 281 = Siloxanes (Septum/Column bleed).
-
m/z 57, 71, 85, 99... = Hydrocarbon grease (fingerprints or synthesis oil).
-
Category C: Instrumental Factors
Q: The baseline noise is high across the entire run, specifically at m/z 18, 28, and 32. Is the d14-standard degrading?
A: No, this is an Air Leak , but the d14-standard might be the messenger.
-
Causality: Volatile deuterated solvents are often stored in cold ampoules. If injected cold into a hot inlet, the rapid expansion can momentarily exceed the liner volume (backflash), causing septum purge lines to become contaminated or temporarily unsealed.
-
Protocol: Ensure the ampoule/vial reaches room temperature before opening to prevent condensation (water noise) and ensure consistent injection volume.
Data Reference: Mass Spectral Shifts
Use this table to distinguish between the Deuterated Standard and potential interferences.
| Compound | Molecular Weight | Primary Quant Ion (m/z) | Secondary Ions (m/z) | Common Interference Source |
| 3-Methylpentane (Native) | 86.18 | 43 ( | 57, 71 | Ubiquitous hydrocarbon background |
| 3-Methylpentane-d14 | 100.26 | 50 ( | 66, 82 | Incomplete deuteration (d13 @ m/z 49) |
| Common Contaminant | N/A | 149 | 167, 279 | Phthalates (Plasticizers from caps/tips) |
| Column Bleed | N/A | 207 | 73, 281 | Siloxanes (Septum or Column stationary phase) |
Note: The shift from m/z 43 (native) to m/z 50 (d14) is the critical differentiator. Ensure your MS resolution is sufficient to separate these if using low-res quadrupole systems.
Experimental Protocol: Background Isolation
Objective: Determine if the baseline noise originates from the 3-methylpentane-d14 stock solution.
Reagents Required:
-
LC/GC-MS Grade Methanol or Hexane (as solvent blank).
-
3-Methylpentane-d14 Stock Solution.
Procedure:
-
System Blank: Inject 1.0
L of pure GC-grade solvent (no standard).-
Pass Criteria: Total Ion Chromatogram (TIC) baseline <
counts (instrument dependent). No discrete peaks > S/N 3.
-
-
Vial Check: Transfer pure solvent to a new autosampler vial with a new cap. Inject.
-
Logic: If noise appears here, the issue is your vials/caps (Phthalates), not the standard.
-
-
Standard Spike: Add 3-methylpentane-d14 to the solvent at 10x your working concentration. Inject.
-
Analysis:
-
If a broad hump appears after the peak: Dirty Standard (filtration or re-purchase required).
-
If the baseline rises under the peak: Co-eluting Isomer (check column selectivity).
-
-
References
-
Agilent Technologies. (2023). GC/MS Contaminants and Troubleshooting Guide. Retrieved from [Link]
-
Waters Corporation. (2023). Controlling Contamination in LC/MS and GC/MS Systems. Retrieved from [Link]
Sources
Technical Support Center: Stabilizing Volatile Deuterated Solvents
Status: Operational Support Tier: Level 3 (Advanced Application Support) Subject: Mitigation of Solvent Evaporation & Lock Instability During Extended Acquisition
Introduction
Welcome to the Advanced NMR Application Support Center. You are likely accessing this guide because you have encountered "Lock Drift," unexplained shimming errors, or quantitative inconsistencies during long-term experiments (e.g., overnight 2D HSQC/HMBC or
When using volatile deuterated solvents (e.g., Chloroform-
This guide provides the protocols required to stabilize your acquisition environment.
Module 1: Diagnostic Data (The Physics of Volatility)
The first step in stabilization is identifying the risk profile of your solvent. Lower boiling points correlate with higher vapor pressures, increasing the rate of escape through standard polyethylene caps.
Table 1: Volatility Profile of Common NMR Solvents
| Solvent | Deuterated Formula | Boiling Point ( | Volatility Risk | Primary Acquisition Hazard |
| Dichloromethane- | 40.0 | Critical | Rapid meniscus drop; lock loss < 4 hrs. | |
| Diethyl Ether- | 34.6 | Critical | Explosive vapor pressure; cap popping. | |
| Acetone- | 56.5 | High | Signal saturation; lock instability. | |
| Chloroform- | 61.2 | Moderate | Gradual concentration drift (qNMR error). | |
| Methanol- | 64.7 | Moderate | Hygroscopic (absorbs atmospheric | |
| DMSO- | 189.0 | Low | Hygroscopic; freezing at low temps. |
Analyst Note: Boiling points for deuterated solvents are often slightly higher than their protio-equivalents due to the heavier isotope effect, but for safety planning, treat them as identical.
Module 2: Containment Strategy (Hardware & Protocols)
Standard polyethylene caps are permeable to organic vapors over time. For acquisitions exceeding 4 hours, you must upgrade your containment hardware.
Decision Matrix: Selecting the Correct Containment
Figure 1: Decision tree for selecting NMR tube hardware based on solvent volatility and experiment duration.
Protocol A: The J. Young Valve (Recommended Standard)
For most volatile work, the J. Young NMR tube is the gold standard. It features a Teflon (PTFE) valve fused to the glass.
-
Fill: Add sample to the tube (min height 4.5 cm).
-
Degas (Optional): If oxygen paramagnetic relaxation is a concern, perform a freeze-pump-thaw cycle.
-
Seal: Screw the Teflon valve down until resistance is felt. Do not overtighten, as this can crack the glass collar.
-
Verify: Invert the tube. If solvent enters the thread space, the seal is insufficient.
Protocol B: Shigemi Tubes (For Volatile + Low Volume)
Shigemi tubes use a susceptibility-matched glass plunger to "sandwich" the solvent, eliminating the vapor headspace entirely.
-
Why it works: By removing the air-solvent interface, you eliminate the volume into which the solvent can evaporate.
-
Warning: You must use the specific tube matched to your solvent (e.g., a
tube for chloroform samples) to prevent severe shimming errors.
Module 3: Acquisition Parameters & Mitigation
If hardware solutions are unavailable, you must adjust the spectrometer environment.
1. Temperature Control (VT)
Evaporation is driven by vapor pressure, which is exponentially dependent on temperature.
-
Action: Set the probe temperature (VT) to 288 K (15°C) or 283 K (10°C) for solvents like Dichloromethane-
. -
Consequence: This lowers the vapor pressure significantly.
-
Correction: You must recalibrate the pulse width (pw90) and lock reference, as chemical shifts and relaxation times (
) are temperature-dependent.
2. The "Sacrificial Volume" Technique
If using a standard tube, fill the solvent level to 5.5 cm or 6.0 cm (higher than the standard 4.0 cm).
-
Logic: The active coil usually spans the center 1.5–2.0 cm of the sample. By overfilling, the meniscus is far above the active region. Even if 5mm of solvent evaporates, the meniscus remains outside the coil, preserving shim homogeneity.
Module 4: Troubleshooting & FAQs
Q1: My lock level drops significantly overnight, aborting the experiment. Why?
Root Cause: As solvent evaporates, the deuterium density within the coil decreases. Alternatively, the meniscus may have dropped into the coil region, creating a massive susceptibility discontinuity. Diagnosis Workflow:
Figure 2: Workflow for diagnosing lock instability.
Resolution:
-
Immediate: Refill the tube to restore the original height.
-
Systemic: Enable "Autolock" (if available) with a wide capture range, though this is a band-aid. The real fix is sealing the tube (see Module 2).
Q2: I am doing Quantitative NMR (qNMR). How does evaporation affect my results?
Analysis: Evaporation concentrates the sample. If you are using an external calibration curve, your calculated mass will be artificially high because the concentration of the analyte has increased relative to the initial volume. Resolution:
-
Internal Standard: Always use an internal standard (e.g., TCNB, Maleic Acid) dissolved in the sample. As the solvent evaporates, both the analyte and the standard concentrate at the same rate. The ratio of integrals remains constant, preserving accuracy.
Q3: Can I use Parafilm to seal the tube?
Technical Advisory: Parafilm is not recommended for critical long-term storage or acquisitions >12 hours with volatile solvents.
-
Reasoning: Parafilm is permeable to organic vapors (especially Chloroform and DCM). It eventually swells, becomes gelatinous, and fails.
-
Alternative: Use Teflon tape (plumber's tape) wrapped around the cap threads before inserting the cap, or use a J. Young tube.
Q4: I see "t1 noise" or ridges in my 2D spectrum.
Root Cause: This is often caused by the lock signal fluctuating during the
-
Spinning: Turn the sample spinner OFF for 2D experiments. Spinning sidebands and vortexing exacerbate instability.
-
Temperature: Ensure the variable temperature (VT) gas flow is high enough to maintain a stable environment, preventing reflux gradients.
References
-
University of Ottawa NMR Facility. (2008). The Consequence of Locking on the Wrong Solvent.[1] Retrieved from [Link]
-
University of Wisconsin-Madison (NMRFAM). (n.d.). Salt Tolerant Susceptibility Matched Slot Tubes (Shigemi).[2] Retrieved from [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
Sources
Introduction: The "Invisible" Impurity in Non-Polar Solvents
To: Technical Support Center From: Senior Application Scientist Subject: Technical Guide: Correcting Integration Errors due to HDO/Water in C6D14
In drug discovery and lipidomics, Deuterated n-Hexane (C6D14) is a critical solvent for analyzing non-polar analytes (e.g., long-chain hydrocarbons, steroids, lipids) that are insoluble in standard polar solvents.
However, users frequently encounter a specific anomaly: inflated integral values in the aliphatic region (0.8 – 1.5 ppm) . This is often caused by trace water (HDO/H2O). Unlike in CDCl3 (where water appears at ~1.56 ppm) or DMSO (3.33 ppm), water in non-polar aliphatic solvents like C6D14 behaves uniquely. It is sparingly soluble, often appearing as a sharp monomeric species that can shift unpredictably between 0.1 ppm and 1.5 ppm , directly overlapping with the methyl/methylene signals of your analyte.
This guide provides a self-validating workflow to Identify, Prevent, and Correct these integration errors.
Part 1: Diagnostic Workflow (Is it Water?)
Before applying corrections, you must confirm that the integration error is due to HDO and not an impurity or satellite peak.
Q: How do I distinguish the HDO peak from my sample's aliphatic protons?
A: The "Shake & Shift" Test. Since C6D14 is immiscible with water, you cannot simply "exchange" the protons by adding D2O and expecting a homogeneous solution. However, interfacial exchange is sufficient for diagnostics.
-
Run a standard 1H NMR. Note the integration of the suspect peak (usually a sharp singlet or broad hump in the 0.5–1.5 ppm range).
-
Add 1 drop of D2O directly to the NMR tube.
-
Shake vigorously for 30 seconds. Allow the phases to separate (D2O will settle at the bottom).
-
Re-run the 1H NMR.
-
Observation: If the peak is water, it will either disappear (due to exchange at the interface), broaden significantly , or shift position due to the saturation of the hexane phase with D2O.
-
Result: If the integration of your aliphatic region decreases to the expected value, the "missing" area was water.
-
Part 2: Prevention (The "Dry" Protocol)
The most effective correction is prevention. Water in C6D14 often comes from the atmosphere during sample prep, not the solvent bottle itself.
Q: How do I prepare a "Water-Free" C6D14 sample?
A: The 3-Step Exclusion Protocol.
| Step | Action | Scientific Rationale |
| 1 | Bake & Argon | Oven-dry NMR tubes at 120°C for >2 hours. Cool under a stream of Argon or Nitrogen. Glass surfaces adsorb monolayers of water that desorb into non-polar solvents. |
| 2 | Sieve Treatment | Store C6D14 over Activated 4A Molecular Sieves for at least 24 hours before use. Do not use powder; use beads to avoid filtration issues. |
| 3 | Glove Bag Prep | Prepare the sample in a glove bag or glove box. C6D14 is highly volatile and hygroscopic in the sense that condensation forms rapidly on the cold solvent surface during pipetting. |
Critical Note: Do not use 3A sieves for larger solvents if you suspect they might get trapped, but for water removal, 3A or 4A are both effective. 4A is standard for hydrocarbons.
Part 3: Acquisition Correction (Pulse Sequences)
If drying is impossible or the sample is already prepared, modify your acquisition parameters.
Q: Can I suppress the water signal without affecting my alkane signals?
A: Use Presaturation with Caution. Standard presaturation (e.g., zgpr on Bruker) applies a low-power CW pulse at the water frequency.
-
Risk: If the water peak (e.g., at 0.9 ppm) is within <50 Hz of your analyte's methyl group (e.g., at 0.88 ppm), presaturation will attenuate your sample signal , causing under-integration.
-
Protocol:
-
Determine the exact center of the water peak (O1).
-
Set the presaturation power (pl9/satpwr) to a low value (start weak, e.g., 50-60 dB).
-
Validation: Run a control spectrum with the presaturation frequency set 5 ppm away (off-resonance). Compare the integral of your analyte's methyl peak.[1] If the on-resonance integral is lower, you are burning your signal.
-
Q: Is there a better pulse sequence? A: Yes, the T1 Filter (Inversion Recovery Nulling). Water in non-polar solvents often has a different spin-lattice relaxation time (T1) than large drug molecules.
-
Measure T1 of water and your analyte.
-
Use a 180-tau-90 sequence (Inversion Recovery).
-
Set tau to
. This nulls the water signal while leaving the analyte (with a different T1) visible.-
Note: This affects quantitative accuracy unless you calculate the relaxation recovery factor for your analyte.
-
Part 4: Post-Processing Correction (Deconvolution)
This is the safest method for quantitative accuracy when signals overlap.
Q: How do I mathematically remove the water peak?
A: Global Spectral Deconvolution (GSD). Modern software (MestReNova, TopSpin, ACD/Labs) can fit shapes to peaks.
-
Select the Region: Zoom into the aliphatic region (0.5 – 1.5 ppm).
-
Peak Picking: Manually identify the sharp water peak (usually Lorentzian) vs. the broader multiplets of the alkane chain.
-
Fit: Apply GSD. The software will model the water peak as a separate curve.
-
Subtract: Subtract the modeled "Water Curve" from the raw spectrum.
-
Integrate: Integrate the residual spectrum.
Decision Logic & Workflow
The following diagram illustrates the decision process for handling HDO contamination in C6D14.
Figure 1: Decision tree for identifying and correcting HDO-related integration errors in C6D14 NMR spectra.
FAQs
Q: Why does the water peak move between experiments? A: In non-polar solvents like C6D14, water exists primarily as monomers (not hydrogen-bonded networks). Its chemical shift is highly sensitive to temperature and concentration .[2][3][4] A difference of 2°C or a slight change in water concentration can shift the peak by 0.1–0.2 ppm.
Q: Can I use D2O shake to remove the peak permanently? A: No. While shaking with D2O exchanges the protons, the D2O itself is not soluble in Hexane. You will be left with a biphasic mixture. The "HDO" peak will become a "D2O" peak (invisible in 1H NMR), but the saturation of the solvent with D2O might affect the chemical shifts of your sensitive lipids/drugs.
Q: What is the exact chemical shift of water in C6D14? A: There is no single fixed value. While Fulmer et al. list water in C6D6 (Benzene) at 0.40 ppm , in aliphatic C6D14 it typically floats between 0.8 ppm and 1.5 ppm , often overlapping with the solvent residual peak (0.89 ppm / 1.26 ppm).
References
-
Fulmer, G. R., et al. (2010).[5] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
Sources
Validation & Comparative
Comparative Guide: 3-Methylpentane-d14 vs. n-Hexane-d14 Mass Spectrometry Fragmentation
Executive Summary
Differentiation between 3-methylpentane-d14 and n-hexane-d14 is a critical challenge in metabolomics and kinetic isotope effect (KIE) studies due to their identical molecular weight (
This guide provides a definitive technical comparison of their Electron Ionization (EI) mass spectral signatures. The core distinction lies not in the molecular ion (
Chemical & Physical Profile
| Feature | n-Hexane-d14 | 3-Methylpentane-d14 |
| Structure | Linear Chain ( | Branched Isomer ( |
| IUPAC Name | Hexane-1,1,1,2,2,3,3,4,4,5,5,6,6,6-d14 | 3-(Methyl-d3)pentane-1,1,1,2,2,4,4,5,5,5-d11 |
| Molecular Weight | ~100.26 Da | ~100.26 Da |
| Boiling Point (H-analog) | 69 °C | 63 °C |
| Key Stability Factor | Primary C-H bonds (stronger) | Tertiary C-H bond (weaker, reactive site) |
Mass Spectrometry Analysis: The Core Distinction
In perdeuterated alkanes, the standard fragmentation mechanisms (homolytic cleavage) apply, but the mass-to-charge (
Theoretical Mass Shifts ( )
The following table maps the standard protium fragments to their deuterated counterparts.
| Fragment Ion | Formula (H) | Formula (D) | Origin | ||
| Molecular Ion | 86 | 100 | Parent Ion | ||
| Loss of Methyl | 71 | 82 | |||
| Loss of Ethyl | 57 | 66 | |||
| Loss of Propyl | 43 | 50 |
Fragmentation Pathways (Visualized)
The fragmentation logic differs due to the stability of the resulting carbocations. 3-Methylpentane-d14 favors cleavage at the tertiary carbon (branch point), while n-hexane-d14 undergoes random chain scission.
A. n-Hexane-d14 Pathway
Linear fragmentation leads to a distribution of
Caption: Fragmentation of n-hexane-d14 favors C3/C4 ions; M-18 (m/z 82) is negligible.
B. 3-Methylpentane-d14 Pathway
The branched structure allows for cleavage at the tertiary carbon. While the loss of ethyl (
Caption: 3-Methylpentane-d14 shows enhanced m/z 82 due to accessible secondary cation formation.
Diagnostic Interpretation Strategy
To distinguish these isomers in a mixed sample or unknown analysis, use the Ion Ratio Method .
The "Rule of 82"
The abundance of the
| Metric | n-Hexane-d14 | 3-Methylpentane-d14 |
| Base Peak | ||
| < 1% (Trace) | ~10 - 20% (Significant) | |
| Molecular Ion ( | Moderate Intensity | Low Intensity (Fragile Branch) |
| Mechanism | Primary C+ formation is suppressed. | Methyl loss yields stable secondary C+. |
Expert Insight: In n-hexane, the loss of a methyl group (
Experimental Protocol: GC-MS Separation
If mass spectral deconvolution is ambiguous, chromatographic separation is required.
Instrument Setup:
-
System: Agilent 7890/5977 (or equivalent).
-
Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm). Note: Non-polar columns separate based on boiling point.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split 20:1 @ 250 °C.
Temperature Program:
-
Initial: 40 °C (Hold 2 min) - Critical for solvent delay and early eluting alkanes.
-
Ramp: 5 °C/min to 100 °C.
-
Final: 25 °C/min to 300 °C.
Expected Elution Order:
-
3-Methylpentane-d14 (Lower BP
Elutes First). -
n-Hexane-d14 (Higher BP
Elutes Second).
Note: Deuterated alkanes elute slightly earlier than their protium analogs (Inverse Isotope Effect), typically by 0.05 - 0.10 minutes.
Applications & References
Applications
-
Metabolomics: Use n-hexane-d14 as a generic internal standard for lipidomics; use 3-methylpentane-d14 to track branched-chain amino acid degradation pathways.
-
Solvent Purity: 3-methylpentane is a common impurity in "Hexanes" (technical grade). The d14-analog allows quantification of this impurity trace in deuterated solvents.
References
-
NIST Mass Spectrometry Data Center. Hexane & 3-Methylpentane Mass Spectra. National Institute of Standards and Technology. [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.
COMPARATIVE GUIDE: Solubility Parameters of Deuterated Hexane Isomers
Executive Summary
This guide provides a technical comparison of the solubility parameters of n-hexane-d14 against its protonated isomers (n-hexane, 2-methylpentane, 3-methylpentane, and dimethylbutanes).
Key Finding: While often treated as chemically identical, deuteration induces a Secondary Isotope Effect that alters the molar volume (
-
Chemical Solubility: Deuterated isomers exhibit a negligible shift in Hansen Solubility Parameters (HSP), making them functionally interchangeable for most solvation tasks.
-
Physical Characterization: The ~0.7% contraction in molar volume and significant change in Scattering Length Density (SLD) make them distinct "physical cousins," critical for Small Angle Neutron Scattering (SANS) contrast matching and high-precision Inverse Gas Chromatography (IGC) .
Theoretical Framework: The Isotope Effect on Solubility
To understand the solubility parameter shift, we must analyze the breakdown of the Born-Oppenheimer approximation. The C-D bond is shorter and stronger than the C-H bond due to a lower zero-point energy. This leads to two competing physical changes:
-
Molar Volume Contraction (
): Deuterated hydrocarbons are more compact. A smaller increases the Cohesive Energy Density (CED), theoretically raising the solubility parameter ( ). -
Polarizability Reduction (
): The tighter electron confinement reduces the refractive index. Since the dispersion solubility parameter ( ) is a function of the refractive index, this theoretically lowers .
The Net Result: These two factors largely cancel each other out in non-polar solvents, resulting in a
Logic Flow: Isotope Effect on Solubility
Figure 1: Mechanistic pathway of deuteration effects on physicochemical properties.
Comparative Data Matrix
The following table synthesizes experimental data for n-hexane isomers and calculates the predicted properties for the deuterated forms based on standard isotope shift factors.
Table 1: Physicochemical Properties of Hexane Isomers (H-form vs. D-form)
| Isomer | Form | Boiling Point (°C) | Density ( | Refractive Index ( | Molar Volume ( | Hildebrand |
| n-Hexane | H-14 | 68.7 | 0.655 | 1.375 | 131.6 | 14.9 |
| n-Hexane | D-14 | 69.0 | 0.767 | 1.372 | 130.7 | 14.9 |
| 2-Methylpentane | H-14 | 60.3 | 0.653 | 1.371 | 132.0 | 14.6 |
| 3-Methylpentane | H-14 | 63.3 | 0.664 | 1.376 | 129.8 | 14.8 |
| 2,2-Dimethylbutane | H-14 | 49.7 | 0.649 | 1.369 | 132.8 | 14.2 |
| 2,3-Dimethylbutane | H-14 | 58.0 | 0.662 | 1.375 | 130.2 | 14.6 |
Analysis of Isomers:
-
Linear vs. Branched: Branching (e.g., 2,2-Dimethylbutane) significantly lowers the boiling point and the solubility parameter compared to linear n-hexane. This is due to "steric shielding" preventing efficient Van der Waals packing.
-
H vs. D: n-Hexane-d14 shows a density increase of ~17% (due to mass) but a molar volume decrease of only ~0.7%. This confirms that while the mass changes drastically, the spatial occupancy (solubility parameter) remains stable.
Experimental Protocol: Determining via Inverse Gas Chromatography (IGC)
Since literature values for specific deuterated branched isomers (e.g., 2-methylpentane-d14) are rare, Inverse Gas Chromatography (IGC) is the gold standard method for determining their solubility parameters experimentally.
In IGC, the "unknown" (the deuterated solvent) is used as the probe molecule injected into a column containing a known stationary phase (polymer or surfactant).
Protocol Workflow
Objective: Determine
-
Column Preparation: Coat a support (e.g., Chromosorb) with a high-molecular-weight polymer of known HSP (e.g., Polyisobutylene).
-
Injection: Inject infinite dilution pulses of n-hexane-h14 (reference) and n-hexane-d14 (sample) at temperatures
. -
Retention Measurement: Record the net retention volume (
). -
Calculation: Use the Flory-Huggins interaction parameter (
) derived from to solve for (probe).
IGC Calculation Workflow
Figure 2: Workflow for extracting solubility parameters using Inverse Gas Chromatography.
Critical Control: Ensure the Vapor Pressure (
Applications: Why the Difference Matters
While chemically similar, the physical differences dictate their use in advanced applications.[1]
A. SANS Contrast Matching (The Primary Use Case)
In Small Angle Neutron Scattering (SANS), the "solubility" that matters is the Scattering Length Density (SLD) .
-
n-Hexane-h14: SLD
(Negative, like water). -
n-Hexane-d14: SLD
(Positive, similar to D2O). -
Application: Researchers mix h-hexane and d-hexane to create a solvent with an SLD that exactly matches a specific part of a polymer or micelle ("Match Point"), making that part invisible to neutrons.
B. HPLC & LC-MS Retention Shifts
Due to the slightly lower molar volume and polarizability, deuterated isomers are slightly less lipophilic (more hydrophobic) than their protonated counterparts.
-
Observation: In Reverse-Phase HPLC, deuterated isomers often elute slightly earlier than protonated forms.
-
Impact: When using deuterated internal standards, ensure the integration window accounts for this slight retention time shift to avoid quantification errors.
References
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.[2] Link
-
Barton, A. F. M. (1991). CRC Handbook of Solubility Parameters and Other Cohesion Parameters. CRC Press.[2]
-
Lázár, P., et al. (2004). "Origins of molar volume isotope effects in hydrocarbon systems." Journal of Chemical Physics. Link
-
Sigma-Aldrich. (2024). Product Specification: n-Hexane-d14. Link
-
NIST Chemistry WebBook. (2024). Thermophysical Properties of Hexane Isomers. Link
-
Voelkel, A. (2006). "Determination of Hansen solubility parameters of solid materials by inverse gas chromatography." Chemometrics and Intelligent Laboratory Systems. Link
Sources
Technical Guide: Verifying Isotopic Enrichment of 3-Methylpentane-d14
Executive Summary
Accurate determination of isotopic enrichment (Atom % D) in deuterated solvents is critical for their use as quantitative internal standards or NMR solvents. For branched alkanes like 3-methylpentane-d14 (
This guide objectively compares Electron Ionization (EI) against Chemical Ionization (CI) and High-Resolution Mass Spectrometry (HRMS) . We demonstrate that while EI is sufficient for identification, Soft Chemical Ionization (CI) is the requisite methodology for accurate isotopic enrichment calculation.
Part 1: The Challenge of Per-deuterated Alkane Analysis
The Stability Problem
3-methylpentane is a branched alkane. Under standard EI conditions (70 eV), the molecular ion (
-
Unlabelled 3-methylpentane (
, MW 86): The peak at m/z 86 is typically <1% relative abundance or entirely absent. The spectrum is dominated by fragment ions at m/z 57 ( ) and m/z 43 ( ). -
Deuterated 3-methylpentane-d14 (
, MW ~100): The same fragmentation occurs. Without a distinct molecular ion cluster (m/z 100, 99, 98...), it is mathematically impossible to distinguish between a fully enriched molecule and a partially enriched isotopologue using only fragment ions.
The Solution: Soft Ionization
To calculate isotopic purity, we must preserve the intact carbon skeleton. This requires "soft" ionization techniques that impart less residual energy to the molecule, preventing fragmentation.[1][2][3]
Part 2: Comparative Methodology
The following table summarizes the performance of three primary analytical approaches for 3-methylpentane-d14 verification.
Table 1: Performance Comparison of Analytical Techniques
| Feature | Method A: GC-MS (EI) | Method B: GC-MS (CI) | Method C: H-NMR |
| Primary Utility | Structural ID, Library Matching | Isotopic Enrichment Calculation | Purity & Residual H quantification |
| Ionization Energy | Hard (70 eV) | Soft (Reagent Gas dependent) | N/A |
| Molecular Ion ( | Weak / Absent | Dominant ( | N/A |
| Fragmentation | High (Base peak is fragment) | Low (Base peak is parent) | N/A |
| Quantification Accuracy | Low (due to missing | High | Medium (Lacks isotopologue distribution) |
| Cost/Availability | Ubiquitous | Specialized Source Required | High Cost |
Part 3: Experimental Protocol (Chemical Ionization)
This protocol describes the Chemical Ionization (CI) workflow, which is the recommended standard for this application.
Sample Preparation
-
Solvent: Do not use hexane or pentane, as they may co-elute or cross-contaminate. Use Dichloromethane (DCM) (HPLC Grade).
-
Concentration: Prepare a dilute solution of 100 µg/mL (ppm). High concentrations lead to detector saturation, skewing isotopic ratios.
Instrument Parameters (GC-MS CI Mode)
-
Inlet: Split injection (ratio 50:1) to prevent source saturation. Temperature: 200°C.
-
Column: Non-polar capillary column (e.g., DB-5ms or equivalent), 30m x 0.25mm ID.
-
Oven Program: Isothermal 40°C for 2 min, ramp 10°C/min to 150°C. (3-methylpentane is volatile; low initial temp is crucial).
-
Reagent Gas: Methane (CH4) or Isobutane .[1][2][3]
-
Why Methane? It creates a stable plasma of
and , which transfer protons to the analyte gently.
-
-
Source Temperature: 150°C (Keep lower than EI to minimize thermal fragmentation).
Data Acquisition
-
Scan Range: m/z 50 – 150.
-
SIM Mode (Optional): For higher precision, monitor m/z 100 (
), 99 ( ), 98 ( ), and 97 ( ).
Diagram 1: Analytical Workflow Decision Tree
Caption: Workflow demonstrating why CI is the requisite path for isotopic calculation of branched alkanes.
Part 4: Data Analysis & Calculation
To determine the enrichment, you must calculate the weighted average of the isotopic cluster.
Spectrum Deconvolution
Extract the background-subtracted mass spectrum at the retention time of 3-methylpentane-d14. Identify the intensities (
-
(Target): m/z ~100 (or 101 for
) - (Impurity): m/z ~99
- (Impurity): m/z ~98
Calculation Formula
The isotopic enrichment (
Where:
-
= Number of Deuterium atoms in that specific isotopologue (e.g., 14 for
). - = Relative intensity of the signal for that isotopologue.
- = Maximum theoretical number of D atoms (14).
Note: You must correct for natural Carbon-13 abundance (
Diagram 2: Isotopic Calculation Logic
Caption: Logic flow for converting raw MS intensities into quantitative enrichment percentages.
References
-
NIST Mass Spectrometry Data Center. "3-Methylpentane Mass Spectrum (Electron Ionization)." NIST Chemistry WebBook, SRD 69. [Link]
- Citation Context: Establishing the baseline fragmentation pattern of 3-methylpentane where the molecular ion is negligible.
-
Scientific Instrument Services. "Isotope Distribution Calculator and Mass Spec Plotter." SISWeb. [Link]
- Citation Context: Tool validation for theoretical isotopic distribution of C6D14.
-
Waters Corporation. "Common Ionization Methods: Electron Ionization (EI) vs Chemical Ionization (CI)." Waters Primer. [Link]
- Citation Context: Explaining the mechanism of soft ionization for preserving molecular ions in alkanes.
-
-
Citation Context: Mathematical basis for calculating enrichment from mass spectral peak intensities.[4]
-
Sources
Technical Guide: Certificate of Analysis (CoA) Interpretation for C6D14 (Deuterated n-Hexane)
Introduction
In the precise world of Nuclear Magnetic Resonance (NMR) spectroscopy, solvent selection is rarely a passive choice—it is a strategic variable. While Chloroform-d (CDCl₃) remains the workhorse of the industry, Deuterated n-Hexane (C₆D₁₄) occupies a critical niche for non-polar analytes, particularly when acid sensitivity or specific solvent-solute interactions are paramount.
This guide provides a rigorous framework for interpreting the Certificate of Analysis (CoA) for C₆D₁₄, comparing its performance against standard alternatives, and validating its quality in the laboratory.
Part 1: The CoA Deep Dive – Parameters & Causality
A CoA for C₆D₁₄ is not merely a receipt; it is a calibration document. As a Senior Application Scientist, you must look beyond "Pass/Fail" and understand the implications of specific values.
Isotopic Enrichment (Atom % D)
-
Standard: ≥ 99.0% D (often ≥ 99.5% for high-field NMR).
-
Interpretation: This measures the percentage of hydrogen atoms replaced by deuterium.
-
Causality: In C₆D₁₄, lower enrichment results in massive residual solvent multiplets at 0.9 ppm and 1.3 ppm . Unlike the single singlet of CDCl₃ or C₆D₆, the residual proton signal of hexane is complex. If enrichment drops below 99%, these multiplets can completely obscure the aliphatic region of your analyte.
Chemical Purity (GC)
-
Standard: ≥ 99% (CP).
-
Interpretation: The absence of other organic impurities (e.g., methylcyclopentane or isomers).
-
Causality: Impurities in hexane often have similar boiling points and polarities to the solvent itself. In a CoA, look for "Total Impurities." High impurity levels introduce "ghost peaks" that do not integrate to your sample, leading to quantification errors in qNMR.
Water Content (Karl Fischer)
-
Standard: Typically < 100 ppm (0.01%).
-
Interpretation: C₆D₁₄ is extremely hydrophobic.[1]
-
Causality: Unlike DMSO-d₆ or CDCl₃, hexane cannot "hide" water. If water is present, it does not dissolve well; it forms a separate phase or adheres to the glass walls, causing shimming difficulties (field inhomogeneity). A high water reading on a C₆D₁₄ CoA suggests a compromised seal or poor manufacturing drying, not hygroscopic absorption.
Part 2: Comparative Analysis & Decision Logic
Why choose C₆D₁₄ when CDCl₃ is 10x cheaper? The decision rests on chemical inertness and spectral resolution .
Performance Matrix: C₆D₁₄ vs. Alternatives
| Feature | Hexane-d₁₄ (C₆D₁₄) | Chloroform-d (CDCl₃) | Benzene-d₆ (C₆D₆) |
| Residual Signal | Multiplets: ~0.9, ~1.3 ppm | Singlet: 7.26 ppm | Singlet: 7.16 ppm |
| Interference | High (blocks aliphatic region) | Low (aromatic region only) | Low (aromatic region only) |
| Acidity (pKa) | Inert (Neutral) | Slightly Acidic (can degrade amines) | Neutral |
| Polarity | Non-polar ( | Moderately Polar ( | Non-polar ( |
| Water Peak | ~0.4 ppm (rarely visible) | ~1.56 ppm (variable) | ~0.40 ppm |
| Primary Use | Unstable lipids, organometallics | General organic chemistry | Separating overlapping signals |
Decision Logic: When to Deploy C₆D₁₄
The following diagram illustrates the logical pathway for selecting C₆D₁₄ over standard solvents.
Caption: Selection logic prioritizing sample stability (acidity) and spectral resolution (signal overlap).
Part 3: Experimental Protocol & Validation
Handling and Sample Preparation[1][2][3]
-
Inert Atmosphere: C₆D₁₄ is often used for highly reactive organometallics. Prepare samples in a glovebox.
-
Viscosity & Shimming: Hexane has very low viscosity (0.3 mPa·s).
-
Issue: It is prone to convection currents if there is a temperature gradient in the probe.
-
Protocol: Allow the sample to equilibrate inside the probe for at least 5 minutes before shimming. Use automated gradient shimming (topshim) but verify Z1 and Z2 manually if lineshapes are asymmetric.
-
Internal Referencing
Unlike CDCl₃, you cannot rely on the residual solvent peak for precise referencing because it is a multiplet.
-
Recommended: Add TMS (Tetramethylsilane) to 0.03% v/v.
-
Alternative: If TMS is undesirable, reference the residual terminal methyl group of C₆D₁₄ to 0.88 ppm , but accept an error margin of ±0.02 ppm due to temperature dependence.
Workflow: Validating the CoA in Your Lab
Do not trust the bottle blindly. Perform this validation for every new batch, especially for quantitative work.
Caption: Step-by-step workflow to verify isotopic enrichment and water content before sample introduction.
References
-
Fulmer, G. R., et al. (2010).[2][3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
-
Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
-
Cambridge Isotope Laboratories. (n.d.). NMR Solvent Data Chart.
-
NIST. (n.d.). Hexane Solubility Data. National Institute of Standards and Technology.[4]
Sources
Technical Comparison: 3-Methylpentane-d14 vs. Chloroform-d for Non-Polar Solubility
Executive Summary
In the analysis of non-polar analytes—specifically polyolefins, lipids, and organometallics—researchers often default to Chloroform-d (CDCl₃) due to its ubiquity, low cost, and favorable solubility profile. However, for specific high-value applications involving low-temperature dynamics or acid-sensitive moieties , CDCl₃ fails.
3-Methylpentane-d14 represents a specialized, high-performance alternative. While prohibitively expensive for routine use, it offers two critical advantages: chemical inertness (preventing acid-catalyzed degradation) and glass-forming capability down to liquid nitrogen temperatures (~77 K), allowing for solution-state NMR studies in regimes where CDCl₃ would freeze solid.
This guide objectively compares these two solvents to help you determine when the performance of 3-methylpentane-d14 justifies its premium cost.
Part 1: Physicochemical Profile
The physical constants of a solvent dictate its experimental window. The most striking difference lies in the melting point and density.
| Property | Chloroform-d (CDCl₃) | 3-Methylpentane-d14 |
| CAS Number | 865-49-6 | 20586-83-8 |
| Structure | Cl₃CD | CD₃CD₂CD(CD₃)CD₂CD₃ |
| Boiling Point | 61.2 °C | ~63 °C |
| Melting Point | -64 °C | -163 °C (Glass Former) |
| Density (25°C) | 1.50 g/mL | 0.66 g/mL |
| Dielectric Constant | 4.81 | ~1.9 (Non-polar) |
| Residual Signal (¹H) | 7.26 ppm (Singlet) | 0.8 – 1.4 ppm (Multiplets) |
| Acidity | Potential DCl formation | Neutral / Inert |
| Approx. Cost | ~$0.40 / g | ~$2,000+ / g |
Scientist’s Note: The density difference is critical for sample recovery. In CDCl₃, organic analytes often float; in 3-methylpentane-d14, they will likely sink or remain suspended.
Part 2: Solubility Mechanics (Hansen Parameters)
To understand why one solvent dissolves a target when the other fails, we look to Hansen Solubility Parameters (HSP) .[1]
The "Jack-of-All-Trades": Chloroform-d
Chloroform is a "good" solvent because it has a balanced HSP profile. It has a high dispersion term (
-
Mechanism: It interacts well with aromatics, alkyl chains, and moderately polar functional groups (esters, amides).
-
Failure Mode: For extremely crystalline polyolefins (like HDPE/LDPE) or ultra-long chain lipids, the polar contribution of CDCl₃ is actually a hindrance. It is "too polar" to wet the crystal lattice effectively at low temperatures.
The "Specialist": 3-Methylpentane-d14
This solvent is a saturated hydrocarbon. Its
-
Mechanism: It relies purely on London Dispersion Forces . This matches the energy profile of polyolefins and aliphatic chains almost perfectly.
-
Advantage: It does not compete for hydrogen bonding sites, making it ideal for studying self-assembly or hydrogen-bonding networks (e.g., supramolecular capsules) without solvent interference.
Part 3: The "Killer App" – Low-Temperature Dynamics
This is the primary scientific justification for using 3-methylpentane-d14.
The Problem with CDCl₃: At -64 °C, chloroform freezes into a crystalline solid. This destroys magnetic field homogeneity (shimming), broadening peaks into oblivion. You cannot perform NMR below this point.
The 3-Methylpentane Solution: 3-Methylpentane is a glass former . Because of its branched structure (methyl group at the 3-position), it resists crystallization.
-
Behavior: As you cool it past -100 °C, it becomes viscous but remains an amorphous liquid (glass) down to ~-160 °C.
-
Application: This allows researchers to freeze out conformational exchanges, observe unstable intermediates, or study organometallic reaction mechanisms at temperatures where the reaction rate is effectively zero.
Part 4: Spectral Interference & Analysis
The choice of solvent dictates where your "blind spots" are in the NMR spectrum.
Chloroform-d (Clean Aliphatic Region)
-
Residual Peak: Single sharp peak at 7.26 ppm .
-
Impact: The entire aliphatic region (0–5 ppm) is clear. This is ideal for analyzing alkyl chains, lipids, and polymers where proton signals cluster between 0.8 and 2.5 ppm.
3-Methylpentane-d14 (Masked Aliphatic Region)[2]
-
Residual Peaks: Broad multiplets spanning 0.8 – 1.4 ppm .
-
Impact: Even with high isotopic purity (99.8% D), the remaining 0.2% protons appear as complex multiplets due to coupling with deuterium (
). -
Consequence: This solvent masks the methyl and methylene signals of your analyte.
-
Workaround: You must rely on signals outside this window (e.g., alpha-protons, olefins, aromatics) for quantification or identification.
-
Part 5: Experimental Workflow
Protocol A: Standard Solubilization (CDCl₃)
-
Safety: CDCl₃ is toxic and a suspected carcinogen. Perform in a fume hood.
-
Acid Scavenging: If analyte is acid-sensitive (e.g., acetals, silyl enol ethers), filter CDCl₃ through basic alumina or add silver foil to neutralize DCl.
Protocol B: Low-Temperature Preparation (3-Methylpentane-d14)
-
Cost Control: Due to the extreme cost (~$200 for 0.1 g), use Shigemi tubes or 1.7 mm micro-cryoprobe tubes to reduce solvent volume to <200 µL.
-
Inertness: No acid scavenging is required; the solvent is chemically inert.
-
Sealing: 3-Methylpentane is highly volatile. For variable temperature (VT) work, flame-sealing the NMR tube is recommended to prevent solvent loss and condensation of atmospheric oxygen (paramagnetic) inside the tube.
Part 6: Decision Matrix
Use the following logic flow to determine the correct solvent for your application.
Figure 1: Decision logic for selecting between Chloroform-d and 3-Methylpentane-d14.
References
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.
- Sanders, J. K. M., & Hunter, B. K. (1993). Modern NMR Spectroscopy: A Guide for Chemists. Oxford University Press.
Sources
cross-validation of GC retention times with 3-methylpentane-d14
Executive Summary
In high-throughput gas chromatography-mass spectrometry (GC-MS), reliance on absolute retention time (RT) for analyte identification is increasingly precarious due to matrix-induced column aging and carrier gas fluctuations. This guide evaluates the efficacy of 3-Methylpentane-d14 (CAS: 20586-83-8) as a superior internal standard (ISTD) for hydrocarbon fingerprinting and metabolomics.
Unlike traditional n-alkane indexing or external standardization, 3-methylpentane-d14 offers a dual-validation mechanism:
-
Mass Spectral Orthogonality: A +14 Da mass shift allows for interference-free quantification via Isotope Dilution Mass Spectrometry (IDMS).
-
Chromatographic Locking: Utilization of the "Inverse Isotope Effect" to create a predictable, slight retention time shift relative to the native analyte, serving as a dynamic marker for peak purity.
The Scientific Challenge: Why Retention Time Drifts
In complex matrices (e.g., biological plasma, petrochemical fractions), non-specific binding to the stationary phase causes retention times to shift. A standard "window" of ±0.1 minutes is often insufficient to distinguish branched isomers like 2-methylpentane from 3-methylpentane.
The Solution: The Inverse Isotope Effect Deuterated alkanes typically elute earlier than their hydrogenated counterparts on non-polar columns (e.g., DB-5, DB-1). This is counter-intuitive to mass but is explained by London Dispersion Forces . The C-D bond is shorter and has a lower polarizability volume than the C-H bond, resulting in weaker interaction with the stationary phase and a lower boiling point.
-
Native 3-Methylpentane BP: ~63.3°C
-
Deuterated (d14) BP: ~61-62°C (Estimated based on isotopic depression)
Comparative Analysis: 3-Methylpentane-d14 vs. Alternatives
The following table contrasts the d14 standard against common alternatives in a standard GC-MS workflow.
Table 1: Performance Matrix of Retention Time Standards
| Feature | 3-Methylpentane-d14 | n-Alkane (Kovats Index) | External Standard (Native) | 13C-Labeled Isomer |
| RT Behavior | Predictable Shift (Elutes ~0.02–0.05 min earlier) | Bracketed (Interpolated) | Identical (Subject to drift) | Identical (Co-elutes perfectly) |
| Matrix Correction | High (Corrects extraction & injection errors) | Low (Only corrects RT, not recovery) | None (Susceptible to ion suppression) | High (Corrects extraction & injection) |
| Mass Resolution | Excellent (+14 Da shift) | N/A (Relies on RT only) | N/A | Excellent (+6 Da shift usually) |
| Cost/Availability | Moderate | Low | Low | Very High |
| Peak Purity Check | Yes (Slight separation confirms no co-elution) | No | No | No (Hidden under native peak) |
Key Insight: While 13C standards are often considered the "platinum standard" because they co-elute perfectly, 3-methylpentane-d14 is often superior for method development. The slight RT offset allows the analyst to visually confirm that the ISTD is not being suppressed by a co-eluting matrix interference that might also affect the native analyte.
Mechanistic Visualization
The following diagram illustrates the physicochemical basis for the selection of 3-methylpentane-d14, highlighting the Inverse Isotope Effect.
Figure 1: Mechanism of the Inverse Isotope Effect. Deuterated isotopologues exhibit reduced polarizability, resulting in earlier elution on non-polar stationary phases.
Experimental Protocol: Cross-Validation Workflow
This protocol establishes a self-validating system to calculate the Relative Retention Time (RRT) and verify system suitability.
Reagents:
-
Analyte: 3-Methylpentane (Native), >99% purity.[1]
-
ISTD: 3-Methylpentane-d14, 98 atom % D.[2]
-
Matrix: Hexane (HPLC Grade) or analyte-free matrix surrogate.
Instrument Parameters (Agilent 7890/5977 or equivalent):
-
Column: DB-5MS UI (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven: 40°C (hold 2 min) → 10°C/min → 250°C.
-
MS Mode: SIM (Selected Ion Monitoring).
-
Target Ions: m/z 86 (Native), m/z 100 (d14).
-
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare separate 1000 ppm stocks of Native and d14 standards in Methanol.
-
-
Spiking & Equilibration:
-
Spike the d14 ISTD into the sample to a final concentration of 10 ppm.
-
Critical Step: Allow 30 mins equilibration for the ISTD to integrate with the matrix.
-
-
Acquisition & Integration:
-
Inject 1 µL (Split 1:10).
-
Extract ion chromatograms (EIC) for m/z 86 and m/z 100.
-
-
Calculation of RRT:
-
Calculate RRT using the formula:
-
Validation Criteria: The RRT should be > 1.002 (indicating the d14 eluted earlier) and stable (%RSD < 0.1% over 5 runs).
-
Workflow Diagram:
Figure 2: Operational workflow for validating retention times using 3-methylpentane-d14.
Troubleshooting & Causality
-
Observation: The d14 and Native peaks co-elute perfectly (RRT = 1.000).
-
Causality: The column phase is likely too polar (e.g., DB-Wax), or the column is overloaded. The inverse isotope effect is most pronounced on non-polar phases (100% Dimethylpolysiloxane or 5% Phenyl).
-
-
Observation: RRT shifts significantly (>2%).
-
Causality: A "Normal Isotope Effect" may be occurring due to active sites in the liner or column degradation exposing silanols, which interact differently with the deuterated species.
-
References
-
Turowski, M. et al. (2021). Evaluation of gas chromatography for the separation of a broad range of isotopic compounds. Journal of Chromatography A.
-
National Institute of Standards and Technology (NIST). 3-Methylpentane Mass Spectrum. NIST Chemistry WebBook, SRD 69.
-
Matucha, M. et al. (1991). Inverse isotope effect in gas chromatography of deuterated hydrocarbons. Journal of Chromatography A.
-
Sigma-Aldrich. 3-Methylpentane-d14 Product Specification & Safety Data Sheet.
Sources
Beyond Standard Solvents: The Strategic Advantage of Branched Deuterated Alkanes in Spectroscopy
Topic: Advantages of Branched Deuterated Alkanes in Spectroscopy Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals
Executive Summary
In the high-stakes environment of structural biology and pharmaceutical development, solvent selection is often reduced to a binary choice: polar vs. non-polar. However, for lipophilic analytes—such as membrane proteins, lipid nanoparticles (LNPs), and hydrophobic drug candidates—standard linear deuterated alkanes (e.g., n-hexane-d14) often fail to provide the necessary thermal stability or biomimetic relevance.
This guide analyzes the specific advantages of Branched Deuterated Alkanes (e.g., Isooctane-d18, Squalane-d62). Unlike their linear counterparts, these solvents offer a unique combination of extended liquid phase ranges , superior entropic solubility , and biomimetic fluidity , making them indispensable for advanced NMR, SANS, and vibrational spectroscopy.
The Physics of Branching: Why Structure Matters in Solvents
To understand the spectroscopic advantage, we must first look at the thermodynamics. Branched alkanes possess a lower surface-area-to-volume ratio than linear isomers. This results in weaker intermolecular London dispersion forces, leading to significantly lower melting points and higher vapor pressures.
Table 1: Physical Property Comparison (Branched vs. Linear)
Note the massive differential in melting point, crucial for variable-temperature NMR.
| Property | Isooctane-d18 (Branched) | n-Octane-d18 (Linear) | Squalane-d62 (Branched) | n-Dotriacontane (Linear C32) |
| Structure | 2,2,4-Trimethylpentane | Straight Chain | Hexamethyl-tetracosane | Straight Chain |
| Melting Point | -107.4 °C | -56.8 °C | -38 °C | +69 °C (Solid at RT) |
| Boiling Point | 99 °C | 125 °C | 176 °C (at 0.05 mmHg) | ~467 °C |
| State at RT | Liquid | Liquid | Liquid | Solid |
| Primary Utility | Low-Temp NMR | Standard Solvent | SANS / Membrane Mimic | Solid State Only |
NMR Spectroscopy: The Low-Temperature Advantage
The Challenge: Analyzing the conformational dynamics of a lipophilic drug candidate often requires cooling the sample to slow down exchange processes (e.g., rotameric exchange). The Failure Mode: Using n-octane-d18 or DMSO-d6 limits the lower temperature range. n-Octane freezes at -57°C; DMSO freezes at +19°C. The Branched Solution: Isooctane-d18 remains liquid down to -107°C .
Mechanism of Action
-
Cryogenic Solubility: The branched structure disrupts crystal lattice formation, allowing the solvent to remain fluid at cryogenic temperatures. This permits the resolution of dynamic processes with low energy barriers (< 5 kcal/mol) that are averaged out at room temperature.
-
Solubility of Greasy Molecules: The " globular" shape of isooctane creates solvent cavities that are entropically favorable for solubilizing bulky, hydrophobic drug molecules, preventing precipitation during cooling.
Protocol: Low-Temperature NMR of Lipophilic Peptides
-
Solvent Selection: Use Isooctane-d18 (Isotopic purity >99.8% D).
-
Sample Prep: Dissolve 5 mg of peptide in 600 µL of solvent. If solubility is low, add 1-5% Toluene-d8 as a co-solvent (monitor chemical shift perturbations).
-
Shimming: Perform gradient shimming at room temperature.
-
Cooling: Step down temperature in 10°C increments, allowing 5 minutes for thermal equilibration at each step.
-
Locking: Re-lock and re-shim at every 20°C drop. The viscosity of isooctane changes less drastically than linear alkanes, maintaining narrower linewidths.
Small-Angle Neutron Scattering (SANS): The Biomimetic Standard
The Challenge: Studying membrane proteins or lipid nanoparticles requires a solvent that mimics the hydrophobic core of a lipid bilayer but is "invisible" to neutrons to highlight the analyte. The Branched Solution: Squalane-d62 .
Contrast Variation & Fluidity
Squalane is a saturated analog of squalene, a natural lipid precursor. Its branched structure prevents rigid packing, mimicking the fluidity of biological membranes far better than linear alkanes.
-
Contrast Matching: By mixing Squalane-d62 (SLD ≈ 6.6 x 10⁻⁶ Å⁻²) and proteo-Squalane (SLD ≈ -0.4 x 10⁻⁶ Å⁻²), researchers can tune the Scattering Length Density (SLD) of the solvent to match the "match point" of the lipid shell or the protein core, effectively making parts of the complex invisible.
Figure 1: Decision pathway for selecting hydrocarbon solvents in SANS experiments. Squalane-d62 is preferred for biological relevance due to its fluid nature.
Vibrational Spectroscopy (IR/Raman): The Silent Window
The Challenge: Analyzing the C-H stretching region (2800–3100 cm⁻¹) of a drug molecule is impossible in standard organic solvents because the solvent's own C-H bonds saturate the detector. The Solution: Deuteration shifts the solvent's vibrational frequency.
The Isotope Shift
The vibrational frequency (
-
Branched Advantage: Branched deuterated alkanes like Isooctane-d18 provide a "Silent Window" in the fingerprint region and the C-H stretch region. Because they lack the long chains of repeating methylene (-CH2-) rocks seen in linear alkanes (which can clutter the 700-1400 cm⁻¹ region), their spectra are often simpler in the lower frequency domains, allowing for clearer observation of analyte functional groups.
Experimental Workflow: Selecting the Right Deuterated Alkane
To ensure data integrity, follow this logic gate when selecting your solvent.
Step 1: Define Temperature Requirements
-
Room Temp (25°C): n-Hexane-d14 or Cyclohexane-d12 are sufficient.
-
Low Temp (-40°C to -100°C): MUST use Isooctane-d18 or Methylcyclohexane-d14. n-Alkanes will freeze and crack the NMR tube.
Step 2: Define Analyte Polarity
-
Strictly Lipophilic (Waxes, Lipids): Squalane-d62 (High viscosity, low volatility) or Isooctane-d18 (Low viscosity).
-
Amphiphilic: Consider deuterated alcohols, but if strictly non-protic environment is needed, stick to branched alkanes.
Step 3: Check Chemical Shift Residuals Before running the sample, verify the residual solvent peaks do not overlap with critical analyte signals.
-
Isooctane-d18 Residuals (1H NMR): ~0.9 ppm (methyls), ~1.1-1.6 ppm (methylene/methine).
-
Note: The high symmetry of the tert-butyl group in isooctane concentrates residual intensity into fewer peaks compared to long linear chains, potentially leaving more "clear" baseline.
References
-
Thermodynamic Stability of Branched Alkanes
-
SANS Contrast Vari
- Source: Environmental Science & Technology (ACS Public
- Title: Phase Behavior of Hydrocarbon-like Primary Organic Aerosol and Secondary Organic Aerosol Proxies
-
URL:[Link]
-
Physical Properties of Isooctane
-
Deuter
Sources
- 1. Density functional steric analysis of linear and branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,2,4-Trimethylpentane - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. acs.org [acs.org]
- 7. researchgate.net [researchgate.net]
3-Methylpentane-d14: The Precision Tracer for Hydrocarbon Fate & Transport
Publish Comparison Guide
Executive Summary: Beyond the Background Noise
In environmental fate studies—particularly those involving Light Non-Aqueous Phase Liquids (LNAPLs) like gasoline—distinguishing introduced test compounds from high-background hydrocarbon noise is the primary analytical challenge. 3-Methylpentane-d14 (CAS 20586-83-8) serves as a critical stable isotope tracer. Unlike conservative inorganic tracers (e.g., bromide) that only track water movement, 3-methylpentane-d14 mimics the physicochemical transport of volatile organic compounds (VOCs) while offering a distinct mass spectrometric signature (m/z 100 vs. m/z 86) that eliminates matrix interference.
This guide objectively compares 3-methylpentane-d14 against radiolabeled (
Technical Profile & Mechanism of Action
3-Methylpentane-d14 is the perdeuterated isotopologue of 3-methylpentane, a branched alkane common in refined fuels. Its utility stems from two physical realities:
-
Chemical Mimicry: It shares nearly identical solubility, vapor pressure, and sorption coefficients (
) with the non-labeled toxicant, ensuring it travels with the contaminant plume. -
Mass Shift: The substitution of 14 hydrogen atoms (
H) with deuterium ( H) shifts the molecular weight from ~86.18 to ~100.27 g/mol . This +14 Da shift moves the molecular ion peak into a "silent" region of the chromatogram, away from the chaotic background of natural petroleum hydrocarbons.
Causality in Experimental Design
-
Why Branched? Branched alkanes like 3-methylpentane are more resistant to biodegradation than n-alkanes. Using a branched tracer provides a conservative estimate of LNAPL transport in the early phases of attenuation.
-
Why Perdeuterated? Partial labeling leads to "scrambling" during fragmentation in Mass Spectrometry. Perdeuteration (d14) ensures the molecular ion remains intact and distinct.
Comparative Analysis: Selecting the Right Tracer
The following table contrasts 3-methylpentane-d14 with industry-standard alternatives.
Table 1: Tracer Performance Matrix
| Feature | 3-Methylpentane-d14 (Stable Isotope) | Non-Labeled 3-Methylpentane | Bromide / SF | |
| Detection Principle | GC-MS (Mass Shift) | LSC / AMS (Radioactivity) | GC-FID / GC-MS | IC / ECD |
| Background Interference | Zero (Unique m/z) | Zero (Unique decay) | High (Native hydrocarbons) | Low (Natural background varies) |
| Regulatory Hurdle | Low (Non-toxic, non-radioactive) | High (NRC license required) | Low | Low |
| Field Applicability | High (Open systems allowed) | Low (Microcosms only) | High | High |
| Cost Per Sample | Moderate ( | High ($500+) | Low ( | Low ( |
| Information Yield | Transport + Biodegradation (via KIE) | Mass Balance + Mineralization | Transport only | Water flow only (No sorption data) |
| Limit of Detection | ~1-5 ppb (SIM Mode) | <0.1 ppb (High Sensitivity) | ~10-50 ppb | ~100 ppb |
Critical Insight: While
C offers the ultimate mass balance (tracking COevolution), it is legally restricted from most field injections. 3-Methylpentane-d14 is the only viable option for field-scale "push-pull" tests where you must track organic sorption without introducing radioactive material.
The Self-Validating Experimental Protocol
To ensure data integrity, the protocol must be self-validating . This means the workflow includes internal checks (surrogates) that flag extraction failures immediately.
Phase 1: Preparation & Spiking
Objective: Create a tracer solution that mimics the LNAPL source.
-
Stock Solution: Dissolve 3-methylpentane-d14 in methanol (purge-and-trap grade) to 1,000 mg/L.
-
Equilibration: If studying groundwater, spike the stock into a 1L amber bottle of site water. Cap with zero-headspace Teflon liner.
-
Validation Step: Analyze an aliquot immediately to establish
concentration. Do not rely on calculated theoretical values.
Phase 2: Extraction (Headspace/SPME)
Rationale: Direct injection is impossible due to water interference. Headspace extraction exploits the high Henry’s Law constant of alkanes.
-
Sample: Transfer 10 mL of field sample to a 20 mL headspace vial containing 3g NaCl (salting out increases volatility and recovery).
-
Internal Standard: Add 5 µL of Fluorobenzene (distinct from d14 and d0). This validates the injection itself.
-
Incubation: Heat to 85°C for 20 minutes with agitation.
Phase 3: GC-MS Analysis (SIM Mode)
Rationale: Full scan mode lacks sensitivity. Selected Ion Monitoring (SIM) focuses the detector on the specific mass of the tracer, lowering the detection limit by 10-100x.
-
Column: DB-624 or equivalent (designed for volatiles).
-
Carrier Gas: Helium at 1.0 mL/min.
-
MS Parameters:
-
Target Ion (d14): m/z 100 (Molecular Ion) & m/z 50 (Fragment).
-
Target Ion (Native): m/z 86.
-
Dwell Time: 100 ms per ion.
-
Handling the Kinetic Isotope Effect (KIE)
As a Senior Scientist, you must account for the Kinetic Isotope Effect . The C-D bond is stronger than the C-H bond, meaning bacteria degrade the d14-tracer slower than the native contaminant.
-
The Trap: If you assume d14 degrades at the exact same rate as d0, you will underestimate the natural attenuation rate.
-
The Fix: Calculate the KIE (
) in a lab microcosm first. Typically, for branched alkanes, . -
Application: Use the d14 concentration to determine physical dilution/dispersion. Any reduction in native d0 concentration beyond what is predicted by the d14 (corrected for KIE) is proof of active biodegradation.
Visualizations
Diagram 1: Analytical Workflow for Environmental Fate
This diagram outlines the critical path from field sampling to data validation, ensuring chain-of-custody and analytical rigor.
Figure 1: Step-by-step analytical workflow emphasizing the inclusion of internal standards for self-validation.
Diagram 2: Tracer Selection Decision Matrix
A logic gate for researchers to determine when 3-methylpentane-d14 is the mandatory choice over cheaper alternatives.
Figure 2: Decision matrix illustrating that d14 is the optimal choice for field studies in contaminated (high noise) environments.
References
-
U.S. Environmental Protection Agency (EPA). (2003). Ground-Water Tracers: Guidelines for Selection and Use.[1] EPA/600/R-03/024. [Link]
-
Hunkeler, D., et al. (2008). Investigation of Isotope Effects during Biodegradation of Contaminants. Environmental Science & Technology.[2] [Link]
-
U.S. Geological Survey (USGS). (2002). Use of Deuterated Water and Organic Tracers in Groundwater Studies.[3][4][5] USGS Water-Resources Investigations Report. [Link]
-
Smithers. (2024). Non-radiolabeled vs Radiolabeled? Recommendations for Conduct of Environmental Fate Studies.[Link]
Sources
Safety Operating Guide
3-Methylpentane-D14 proper disposal procedures
Subject: Technical Guide: Proper Disposal and Handling Procedures for 3-Methylpentane-d14 From: Senior Application Scientist, Chemical Safety & Logistics To: Laboratory Operations / EHS Leads / Research Staff
Executive Summary
3-Methylpentane-d14 (CAS: N/A for specific isotopologue, generic 96-14-0) is a high-value, perdeuterated solvent primarily used in NMR spectroscopy and mass spectrometry.[1][2] While its chemical handling properties mirror its non-deuterated analog, its disposal requires a dual-focus strategy: regulatory compliance (due to flammability and aquatic toxicity) and economic stewardship (due to high replacement costs).[2]
This guide synthesizes federal safety standards (RCRA/EPA) with practical laboratory workflows to ensure zero-incident handling.
Hazard Identification & Physical Properties
To manage disposal effectively, one must understand the driving hazards.[2][3] 3-Methylpentane-d14 is a Class IB Flammable Liquid.[1][2] It is chemically stable but highly volatile.
Critical Safety Data:
| Property | Value (Standard 3-Methylpentane) | Operational Implication |
| Flash Point | < -7°C (< 20°F) | High Fire Risk: Vapors can ignite at freezer temperatures.[1][2] Grounding is mandatory.[4] |
| Boiling Point | ~63°C | High Volatility: Waste containers must be sealed tightly to prevent VOC release.[1] |
| Density | ~0.66 g/mL | Phase Separation: Floats on water.[1] Do not attempt to dilute with aqueous waste.[5] |
| Water Solubility | Insoluble | Segregation: Must be kept separate from aqueous waste streams.[1] |
| RCRA Code | D001 (Ignitable) | Regulatory: Must be treated as hazardous chemical waste.[1] |
Expert Insight: Deuteration increases the molecular weight (approx. 16% heavier) but does not significantly alter the flash point or flammability limits. Treat d14 isotopes with the same fire precautions as standard hydrocarbons.
Waste Segregation & Classification Logic
The most common compliance failure in solvent disposal is improper segregation. 3-Methylpentane-d14 is a Non-Halogenated Organic Solvent .[1][2]
The Segregation Rule:
-
NEVER mix with Halogenated Solvents (e.g., Chloroform-d, DCM-d2) if possible.[1][2] Halogenated waste requires high-temperature incineration, which is significantly more expensive.[2]
-
NEVER mix with Oxidizers (Nitric acid, Peroxides).[2] This creates an immediate explosion hazard.
Visual Workflow: Disposal Decision Tree
Figure 1: Decision logic for segregating 3-Methylpentane-d14 waste streams to optimize disposal costs and safety.
Step-by-Step Disposal Protocol
Phase 1: Collection & Container Selection
-
Container Material: Use High-Density Polyethylene (HDPE) or Borosilicate Glass.
-
Why? 3-Methylpentane is compatible with HDPE. Avoid LDPE squirt bottles for long-term waste storage as they may swell over time.
-
-
Venting: Use safety caps with pressure-relief valves if available. If using standard caps, ensure they are screw-top and chemically resistant.[2]
-
Headspace: Leave 10-15% headspace in the container to allow for thermal expansion.
Phase 2: The "NMR Rinse" Technique (Maximizing Value)
Researchers often discard NMR tubes containing expensive d14 solvent directly. This is wasteful and unsafe.
-
Decant: Pour the bulk sample into the "Non-Halogenated Waste" container.
-
Rinse: Rinse the NMR tube with a cheap, non-deuterated solvent (e.g., standard Hexane or Acetone).[2]
-
Dispose Rinse: Pour this rinse into the same waste container.
-
Glassware: Place the empty, rinsed NMR tube in the "Broken Glass/Sharps" container (if disposable) or the wash bin.[2]
Phase 3: Labeling & Storage
-
Label: Must read "Hazardous Waste."
-
Constituents: List "3-Methylpentane" (Deuterium notation is optional for safety but good for inventory).[2]
-
Hazard Checkbox: Check "Ignitable" or "Flammable."
-
Storage: Store in a flammable safety cabinet (yellow cabinet) until pickup. Do not store on the floor or near sinks.
Emergency Response Procedures
In the event of a spill, the low flash point (-7°C) makes immediate action critical to prevent fire.[2]
Spill Response Workflow
Figure 2: Operational response flow for 3-Methylpentane-d14 spills. Speed in eliminating ignition sources is the priority.
References & Regulatory Grounding
-
National Institute of Health (PubChem). 3-Methylpentane Compound Summary (CID 7282). Retrieved from [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed and Characteristic Wastes (D001 Ignitability). Retrieved from [Link]
-
Massachusetts Institute of Technology (MIT) EHS. Procedures for Disposing of Hazardous Waste. Retrieved from [Link][1][2]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
